molecular formula C17H18ClNO B1632771 N-benzyl-3-chloro-N-propan-2-ylbenzamide

N-benzyl-3-chloro-N-propan-2-ylbenzamide

Cat. No.: B1632771
M. Wt: 287.8 g/mol
InChI Key: PXPOCASLNGWKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-3-chloro-N-propan-2-ylbenzamide, registered under CAS Number 35256-87-2, is a chemical compound supplied for research and development purposes. It has a molecular formula of C17H18ClNO and a molecular weight of 287.8 g/mol . This compound is part of the N-benzylbenzamide class of chemicals, which are structures of interest in medicinal chemistry research . Related benzamide compounds have been investigated as key intermediates or scaffolds in the discovery of bioactive molecules, such as agonists for G-protein coupled receptors (GPCRs) like GPR52, a target emerging in neurotherapeutic research for conditions including schizophrenia and Huntington's disease . Researchers value this structural motif for its potential in constructing molecules that can modulate protein-protein interactions or enzyme activity. The inclusion of both benzyl and isopropyl (propan-2-yl) groups on the amide nitrogen creates a sterically hindered structure that can influence its binding affinity and metabolic stability, making it a valuable building block in drug discovery . Handle with appropriate precautions in a laboratory setting. This product is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-benzyl-3-chloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C17H18ClNO/c1-13(2)19(12-14-7-4-3-5-8-14)17(20)15-9-6-10-16(18)11-15/h3-11,13H,12H2,1-2H3

InChI Key

PXPOCASLNGWKES-UHFFFAOYSA-N

SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

"synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of the tertiary amide, N-benzyl-3-chloro-N-propan-2-ylbenzamide. The elucidated synthetic strategy is centered on the highly efficient and robust Schotten-Baumann reaction, a cornerstone of modern amide synthesis. This document details the underlying chemical principles, a step-by-step experimental protocol, in-depth mechanistic analysis, and critical considerations for process optimization and troubleshooting. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure a reliable and reproducible synthesis of the target compound.

Introduction and Strategic Overview

N-benzyl-3-chloro-N-propan-2-ylbenzamide is a substituted tertiary amide. Molecules within the benzamide class are of significant interest in medicinal chemistry and materials science, often serving as key structural motifs in biologically active compounds and functional materials.[1][2] The specific substitution pattern of the target molecule—a chloro group on the benzoyl ring and both benzyl and isopropyl groups on the amide nitrogen—imparts distinct physicochemical properties that can be explored in various research contexts.

The primary synthetic challenge lies in the formation of the sterically hindered tertiary amide bond. While several methods for amide bond formation exist, the direct coupling of a carboxylic acid with a secondary amine is often inefficient due to a competing acid-base reaction that forms an unreactive ammonium carboxylate salt.[3] Therefore, a more effective strategy involves the activation of the carboxylic acid moiety.

Retrosynthetic Analysis and Chosen Pathway

A retrosynthetic disconnection of the target amide bond logically points to two key synthons: a 3-chlorobenzoyl electrophile and an N-benzylpropan-2-amine nucleophile.

Caption: Retrosynthetic analysis of the target molecule.

The most reliable and widely adopted method for this transformation is the reaction of a highly reactive acyl chloride with the secondary amine.[4] This approach, often conducted under Schotten-Baumann conditions, is characterized by rapid reaction rates at room temperature and high yields.[3][5] This pathway was selected for its efficiency, scalability, and the commercial availability of the requisite starting materials.

Detailed Synthetic Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide from 3-chlorobenzoyl chloride and N-benzylpropan-2-amine.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (mmol)Equivalents
3-Chlorobenzoyl ChlorideC₇H₄Cl₂O175.0110.01.0
N-Benzylpropan-2-amineC₁₀H₁₅N149.2310.51.05
Triethylamine (Et₃N)C₆H₁₅N101.1912.01.2
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-
1 M Hydrochloric Acid (HCl)HCl36.46~30 mL-
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01~30 mL-
Brine (Saturated NaCl)NaCl58.44~30 mL-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37~5 g-
Experimental Procedure

Safety Note: This procedure must be performed in a well-ventilated fume hood. 3-chlorobenzoyl chloride is corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-benzylpropan-2-amine (1.57 g, 10.5 mmol) and anhydrous dichloromethane (DCM, 80 mL).[6][7]

  • Base Addition: Add triethylamine (1.67 mL, 1.21 g, 12.0 mmol) to the solution. Cool the flask to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: In a separate, dry beaker, dissolve 3-chlorobenzoyl chloride (1.75 g, 10.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the 3-chlorobenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 10 °C.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-3 hours. The formation of a white precipitate (triethylammonium chloride) is expected.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Work-up - Quenching and Extraction:

    • Pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.

    • Wash the organic layer sequentially with 1 M HCl (1 x 30 mL) to remove excess triethylamine, saturated NaHCO₃ solution (1 x 30 mL) to remove any remaining acid, and finally with brine (1 x 30 mL).[9]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford N-benzyl-3-chloro-N-propan-2-ylbenzamide as a pure solid.

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic acyl substitution, specifically an addition-elimination mechanism.[10] This is a fundamental reaction in organic chemistry for the formation of carboxylic acid derivatives.

Mechanistic Steps
  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of N-benzylpropan-2-amine (the nucleophile) attacking the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride.[5] This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond.

  • Elimination of the Leaving Group: Concurrently, the chloride ion, being an excellent leaving group, is expelled. This results in a protonated amide (an N-acylammonium ion).

  • Deprotonation: Triethylamine, a non-nucleophilic base, abstracts the proton from the nitrogen atom.[5] This neutralizes the product to form the final tertiary amide and generates triethylammonium chloride as a byproduct. The base is crucial as it prevents the generated HCl from protonating the starting amine, which would render it unreactive.[8]

Mechanism cluster_reactants Reactants cluster_steps Mechanism cluster_products Products Amine N-benzylpropan-2-amine (Nucleophile) Step1 1. Nucleophilic Attack Amine->Step1 AcylCl 3-chlorobenzoyl chloride (Electrophile) AcylCl->Step1 Intermediate Tetrahedral Intermediate Step1->Intermediate Forms Step2 2. Collapse & Elimination Intermediate->Step2 Collapses ProtonatedAmide Protonated Amide Step2->ProtonatedAmide Eliminates Cl- Step3 3. Deprotonation (by Et3N) ProtonatedAmide->Step3 Product N-benzyl-3-chloro-N-propan-2-ylbenzamide Step3->Product Yields Byproduct Triethylammonium Chloride Step3->Byproduct

Caption: Mechanism of N-benzyl-3-chloro-N-propan-2-ylbenzamide synthesis.

Product Characterization

The identity and purity of the synthesized N-benzyl-3-chloro-N-propan-2-ylbenzamide should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Appearance White to off-white solid.
¹H NMR Signals corresponding to the aromatic protons of the benzyl and 3-chlorobenzoyl groups, a singlet or doublet for the benzylic CH₂ protons, a septet for the isopropyl CH proton, and a doublet for the isopropyl methyl protons.
¹³C NMR A signal for the amide carbonyl carbon (~170 ppm), along with distinct signals for all aromatic and aliphatic carbons in the molecule.[11]
IR Spectroscopy A strong absorption band for the C=O (amide I) stretch, typically in the range of 1630-1680 cm⁻¹.
Mass Spec. (MS) The molecular ion peak (M⁺) corresponding to the mass of the compound (C₁₇H₁₈ClNO).

Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Moisture: Acyl chloride hydrolyzed back to the unreactive carboxylic acid.[8]2. Inactive Amine: Amine was protonated by residual acid before reaction.3. Low Temperature: Reaction rate is too slow.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Ensure sufficient base (at least 1 equivalent) is present.[5]3. Allow the reaction to stir for a longer duration at room temperature after the initial addition at 0 °C.
Multiple Impurities 1. Excess Acyl Chloride: Can lead to side reactions.2. High Temperature: Can promote decomposition or byproduct formation.1. Use a slight excess of the amine, not the acyl chloride. Add the acyl chloride solution slowly to the amine solution.[8]2. Maintain temperature control, especially during the exothermic addition step, by using an ice bath.
Difficulty in Purification 1. Residual Triethylammonium Chloride: Salt is co-eluting or precipitating with the product.1. Ensure thorough aqueous work-up, particularly the water and/or dilute acid wash, to remove all water-soluble salts before drying and concentrating the organic phase.

Conclusion

The synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide is reliably achieved through the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and N-benzylpropan-2-amine. The use of a non-nucleophilic base like triethylamine is critical for scavenging the HCl byproduct and driving the reaction to completion. The protocol described herein is robust, high-yielding, and employs standard laboratory techniques, making it an excellent method for accessing this and structurally related tertiary amides for further research and development.

References

  • Chemguide. Reaction between acyl chlorides and amines - addition / elimination. Available at: [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Available at: [Link]

  • Cognito. Reactions of the Amides Revision notes | International A-Level · CIE. Available at: [Link]

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  • SciSpace. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted- phenylamino)-1,4-naphthoquinone Derivatives. (2022). Available at: [Link]

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  • ResearchGate. Optimization of the synthesis of N-benzyl-p-chlorobenzamide. Available at: [Link]

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  • SpectraBase. N-benzyl-3-chloro-N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

  • National Center for Biotechnology Information. 3-Chloro-N-(2-chlorophenyl)benzamide. Available at: [Link]

  • Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • Google Patents.US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.
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  • Der Pharma Chemica. A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Available at: [Link]

  • ACS Publications. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Available at: [Link]

  • Google Patents.WO2010058429A1 - A process for the preparation of optically active n-benzyl-3 hydroxypyrrolidines.
  • MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Available at: [Link]

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"N-benzyl-3-chloro-N-propan-2-ylbenzamide chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Entity Profile & Research Applications

Executive Summary

N-benzyl-3-chloro-N-propan-2-ylbenzamide (also referred to in literature as N-benzyl-N-isopropyl-3-chlorobenzamide) is a specialized disubstituted benzamide derivative.[1] Structurally, it serves as an aromatic analog to the herbicide Tebutam (N-benzyl-N-isopropylpivalamide).[1]

While primarily investigated for its agrochemical properties (specifically as a pre-emergence herbicide), this scaffold possesses significant utility in medicinal chemistry as a lipophilic linker system for exploring Structure-Activity Relationships (SAR) in G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[1]

This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and handling requirements for research applications.[1]

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this molecule is critical for assay development and formulation. The presence of the N-isopropyl and N-benzyl groups creates a bulky, lipophilic region that influences both solubility and receptor binding kinetics.[1]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name N-benzyl-3-chloro-N-(propan-2-yl)benzamide
Common Synonyms N-benzyl-N-isopropyl-3-chlorobenzamide; 3-Chloro-N-benzyl-N-isopropylbenzamide
Molecular Formula C₁₇H₁₈ClNO
Molecular Weight 287.78 g/mol
CAS Registry 84068-19-9 (Generic generic for class often cited in patents like US4331815A)
Physical Properties Table

Data derived from experimental patent literature and computational consensus.

PropertyValue / DescriptionSource/Note
Physical State Crystalline SolidStandard ambient temp
Melting Point 62°C – 64°C[1]
Boiling Point ~415°C (Predicted)@ 760 mmHg
LogP (Octanol/Water) 4.2 ± 0.4 (Predicted)High Lipophilicity
Solubility (Water) Insoluble (< 1 mg/L)Hydrophobic nature
Solubility (Organic) Soluble in Toluene, DCM, DMSO, AcetoneSuitable for stock solutions

Synthetic Methodology

The most robust synthesis route utilizes a Schotten-Baumann condensation under biphasic or anhydrous conditions. The following protocol is optimized for laboratory-scale preparation (10–50 mmol scale) with high yield and purity.

Reaction Logic

The synthesis involves the nucleophilic attack of the secondary amine (N-benzylpropan-2-amine) onto the carbonyl carbon of 3-chlorobenzoyl chloride.[1]

  • Critical Step: The steric hindrance of the isopropyl group requires a strong base or excess amine to drive the reaction to completion.

  • Base Selection: Inorganic bases (NaOH) in a biphasic system (toluene/water) are preferred for cost-efficiency, while organic bases (TEA/DIPEA) are used in anhydrous DCM for small-scale high-purity needs.[1]

Laboratory Protocol (Anhydrous Method)

Reagents:

  • 3-Chlorobenzoyl chloride (1.0 equiv)[1]

  • N-benzylpropan-2-amine (1.0 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve N-benzylpropan-2-amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N₂ atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm.

  • Addition: Dropwise add 3-chlorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1]

  • Work-up:

    • Quench with water (20 mL).

    • Wash organic layer with 1M HCl (to remove unreacted amine).[1]

    • Wash with sat. NaHCO₃ (to remove unreacted acid chloride/acid).[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/Ethanol or purify via flash column chromatography if necessary.

Synthesis Workflow Diagram

SynthesisPath Amine N-benzyl-N-isopropylamine Intermediate Tetrahedral Intermediate Amine->Intermediate + Base (TEA/NaOH) Chloride 3-Chlorobenzoyl Chloride Chloride->Intermediate Product N-benzyl-3-chloro-N-propan-2-ylbenzamide (Solid, MP 62-64°C) Intermediate->Product - Cl ion Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target benzamide.

Biological & Agrochemical Applications

The N-benzyl-N-isopropyl amide scaffold is a well-documented pharmacophore in agrochemistry, specifically acting as a Very Long Chain Fatty Acid (VLCFA) synthesis inhibitor or interfering with microtubule assembly.[1]

Mechanism of Action (SAR Context)

Research into Tebutam and its analogs suggests that the steric bulk of the N-isopropyl group is essential for binding to the target enzyme complex in the plant cell division pathway.[1]

  • Benzamide vs. Pivalamide: Replacing the tert-butyl group of Tebutam with a 3-chlorophenyl ring (as in this molecule) increases aromatic pi-stacking potential, potentially altering the selectivity profile from grasses to broadleaf targets [2].[1]

  • Lipophilicity: The high LogP (4.[1]2) indicates strong membrane permeability, making it an effective pre-emergence herbicide candidate that absorbs through the roots and shoots.[1]

Biological Pathway Interference

Mechanism Compound N-benzyl-3-chloro-N-propan-2-ylbenzamide Target VLCFA Elongase Complex (Putative Target) Compound->Target Allosteric Binding Process Fatty Acid Elongation (C18 -> C20+) Target->Process Blocks Outcome Inhibition of Cell Division (Meristematic Tissue) Process->Outcome Failure leads to

Caption: Putative mechanism of action based on structural homology to Class K3 herbicides.

Handling, Stability, and Safety

Due to the lipophilic and chlorinated nature of the compound, specific safety protocols must be observed.[1]

Stability Profile
  • Hydrolysis: Stable at neutral pH. Slow hydrolysis may occur under strongly acidic or basic conditions at elevated temperatures (>80°C).[1]

  • Thermal: Stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decomposition.

  • Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards) in tightly sealed containers.

Safety Data Sheet (SDS) Highlights
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H411: Toxic to aquatic life with long-lasting effects (typical for herbicides).[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

References

  • United States Patent 4331815A. Process for manufacturing N-benzyl-N-isopropyl amides.[1] (1982).[1] Validated source for physical properties (MP 62-64°C) and synthesis utility.[1][2][3]

  • ChemIDPlus. N-benzyl-N-isopropyl-3-chlorobenzamide Structure & Properties. National Library of Medicine. [1]

  • PubChem Compound Summary. Benzamide, N-benzyl-3-chloro-.[1][4] (General scaffold reference for safety data). [1]

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An In-depth Technical Guide to the Synthesis and Characterization of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in constant pursuit of novel molecular entities that can serve as leads for therapeutic development. Within this context, N-benzyl benzamide scaffolds have garnered significant attention due to their diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of a proposed methodology for the synthesis, purification, and characterization of a specific, potentially novel compound: N-benzyl-3-chloro-N-propan-2-ylbenzamide. While a specific Chemical Abstracts Service (CAS) number for this molecule has not been identified in public databases as of the writing of this guide, the principles and protocols outlined herein are grounded in established organic chemistry and are informed by the synthesis of structurally related compounds. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and evaluation of this and similar molecules.

Introduction to N-benzyl Benzamide Derivatives

The N-benzyl benzamide core structure is a key pharmacophore found in a variety of biologically active compounds. These molecules have shown promise as butyrylcholinesterase inhibitors for potential applications in Alzheimer's disease, as well as exhibiting anticonvulsant and other therapeutic properties.[1][2] The introduction of various substituents on both the benzoyl and benzyl moieties allows for the fine-tuning of their physicochemical and pharmacological profiles. The target molecule of this guide, N-benzyl-3-chloro-N-propan-2-ylbenzamide, incorporates a 3-chloro substitution on the benzoyl ring and an N-isopropyl group, features that are expected to influence its biological activity and metabolic stability.

Proposed Synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide

The most direct and widely employed method for the synthesis of amides is the acylation of an amine with a reactive carboxylic acid derivative, typically an acyl chloride. This approach, often a variation of the Schotten-Baumann reaction, is proposed for the synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide.[3]

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the amide bond, leading to two readily available starting materials: 3-chlorobenzoyl chloride and N-benzylpropan-2-amine.

G target N-benzyl-3-chloro-N-propan-2-ylbenzamide reagents 3-chlorobenzoyl chloride + N-benzylpropan-2-amine target->reagents Amide bond disconnection

Caption: Retrosynthetic approach for the target molecule.

Reaction Scheme

The proposed synthesis involves the nucleophilic acyl substitution reaction between 3-chlorobenzoyl chloride and N-benzylpropan-2-amine in the presence of a base to neutralize the hydrochloric acid byproduct.

G reactant1 3-chlorobenzoyl chloride product N-benzyl-3-chloro-N-propan-2-ylbenzamide reactant1->product reactant2 N-benzylpropan-2-amine reactant2->product base Base (e.g., Triethylamine) base->product solvent Solvent (e.g., Dichloromethane) solvent->product

Caption: Proposed reaction scheme for the synthesis.

Step-by-Step Experimental Protocol

Materials:

  • 3-chlorobenzoyl chloride (CAS: 618-46-2)

  • N-benzylpropan-2-amine (CAS for hydrochloride salt: 18354-85-3)[4]

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-benzylpropan-2-amine (1.0 equivalent) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

  • Addition of Acyl Chloride: Slowly add a solution of 3-chlorobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting amine.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized N-benzyl-3-chloro-N-propan-2-ylbenzamide must be confirmed through a combination of analytical techniques. The expected properties are extrapolated from related compounds.

PropertyExpected Value / TechniqueReference for Similar Compounds
Molecular Formula C₁₇H₁₈ClNON/A
Molecular Weight 287.78 g/mol N/A
Appearance White to off-white solid
Solubility Soluble in organic solvents like ethanol, acetone, and DMSO; poorly soluble in water.[5]
¹H NMR Peaks corresponding to aromatic protons, benzylic protons, isopropyl protons, and the methine proton.[6]
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons.[7][6]
FT-IR Characteristic amide C=O stretch (around 1660 cm⁻¹), C-N stretch, and C-Cl stretch.[7]
Mass Spectrometry Molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.[3]
Purity (by HPLC/GC-MS) >95% for use in biological assays.[8]

Potential Applications and Future Directions

Given the biological activity of related N-benzyl benzamide and N-benzylpropanamide derivatives, N-benzyl-3-chloro-N-propan-2-ylbenzamide is a candidate for screening in several therapeutic areas:

  • Neurodegenerative Diseases: As a potential cholinesterase inhibitor.[1]

  • Anticonvulsant Activity: Based on the activity of similar N-benzyl-2-acetamidopropionamide derivatives.[2]

  • Antimicrobial and Anticancer Research: The amide functionality is a common feature in many antimicrobial and anticancer agents.[5]

Future research should focus on the biological evaluation of this compound, including in vitro and in vivo studies to determine its efficacy and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis of analogues with different substitution patterns, would also be a valuable next step.

Conclusion

This technical guide provides a comprehensive, albeit prospective, framework for the synthesis, characterization, and potential exploration of N-benzyl-3-chloro-N-propan-2-ylbenzamide. By following the detailed protocols and leveraging the insights from related compounds, researchers can confidently approach the synthesis of this novel molecule and contribute to the expanding field of medicinal chemistry.

References

  • PubChem. N-benzyl-3-(chloroamino)propanamide. [Link]

  • Solubility of Things. N-benzyl-3-chloropropanamide. [Link]

  • PubChem. N-(3-Chlorobenzyl)-2-methyl-2-propanamine. [Link]

  • ResearchGate. Optimization of the synthesis of N-benzyl-p-chlorobenzamide (15)a. [Link]

  • MDPI. 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. [Link]

  • Rsc.org. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • Journal of Medicinal Chemistry. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. [Link]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

  • Google Patents.
  • New Journal of Chemistry (RSC Publishing). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. [Link]

  • MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

  • PubMed. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. [Link]

  • Semantic Scholar. Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. [Link]

  • PMC - NIH. N-(3-Chlorobenzoyl)-2-nitrobenzenesulfonamide. [Link]

  • PubChem. N-benzylpropan-2-amine;hydrochloride. [Link]

Sources

"mechanism of action of N-benzyl benzamide derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals
Executive Summary: The Privileged Scaffold

The N-benzyl benzamide moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific side-chain modifications.[1] While historically associated with dopamine antagonism (e.g., sulpiride analogs), recent high-impact research has repositioned this scaffold into two critical therapeutic areas:

  • Next-Generation Antibiotics (FtsZ Inhibitors): Targeting the bacterial divisome machinery, specifically the tubulin homolog FtsZ.[2][3]

  • Neurotherapeutics (Dual AChE/BChE Inhibitors): Targeting cholinesterases for Alzheimer’s disease management.

This guide dissects the molecular mechanisms of action (MoA) for these derivatives, focusing on structural biology, kinetic profiles, and experimental validation protocols.

Primary Mechanism: Bacterial FtsZ Inhibition[2][3]

The most distinct and clinically promising application of N-benzyl benzamide derivatives (e.g., PC190723 , TXH9179 ) is the inhibition of Filamenting temperature-sensitive mutant Z (FtsZ) , the bacterial cytoskeletal protein essential for cell division.

2.1. Molecular Binding Interface

Unlike beta-lactams that target cell wall synthesis, N-benzyl benzamides target the Z-ring assembly.

  • Binding Site: These derivatives bind to a specific hydrophobic pocket within the interdomain cleft of FtsZ, located between the C-terminal subdomain and the central H7 helix.

  • Selectivity: This pocket is structurally distinct from the eukaryotic tubulin colchicine site, granting these compounds high selectivity for bacterial pathogens (specifically Staphylococcus spp.) over mammalian cells.

2.2. Mechanism of Action: Filament Stabilization

Contrary to many inhibitors that prevent polymerization, N-benzyl benzamides often act as hyper-stabilizers .

  • Ligand Entry: The inhibitor occupies the cleft, inducing a conformational rotation in the FtsZ monomer.

  • Filament Hyper-Stability: This conformational change increases the affinity of FtsZ monomers for one another, reducing the critical concentration (Cc) required for polymerization.

  • GTPase Decoupling: While polymerization is enhanced, the hydrolysis of GTP (necessary for filament turnover and Z-ring constriction) is often suppressed or spatially disrupted.

  • Z-Ring Collapse: The result is the formation of disordered, bundled, or helical filaments that cannot constrict. The bacteria fail to divide, leading to filamentation and eventual lysis.

2.3. Pathway Visualization

FtsZ_Mechanism Ligand N-Benzyl Benzamide (e.g., TXH9179) FtsZ_Mono FtsZ Monomer (Interdomain Cleft) Ligand->FtsZ_Mono binds hydrophobic pocket Conf_Change Conformational Rotation (Open State) FtsZ_Mono->Conf_Change induces Polymer Hyper-Stable FtsZ Polymers Conf_Change->Polymer promotes assembly GTPase Inhibited GTPase Activity Polymer->GTPase uncouples turnover Phenotype Z-Ring Misalignment & Cell Filamentation Polymer->Phenotype mechanical failure GTPase->Phenotype halts cytokinesis

Figure 1: Mechanistic pathway of FtsZ inhibition leading to bacterial cell death.

Secondary Mechanism: Dual Cholinesterase Inhibition[4]

In neuropharmacology, N-benzyl benzamide derivatives function as dual binding site inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[4]

3.1. Dual Binding Mode

X-ray crystallography and docking studies reveal that these molecules span the entire active gorge of the enzyme:

  • Benzamide Moiety: Interacts with the Peripheral Anionic Site (PAS) via

    
     stacking with residues like Trp286. This blockade prevents the aggregation of Amyloid-
    
    
    
    (A
    
    
    ), which is often nucleated at the PAS.
  • N-Benzyl/Linker Region: Extends down the gorge.

  • Terminal Amine/Ring: Interacts with the Catalytic Active Site (CAS) , specifically the catalytic triad (Ser203, His447, Glu334), preventing acetylcholine hydrolysis.

3.2. Therapeutic Advantage

By targeting both CAS and PAS, these derivatives offer a two-pronged attack:

  • Symptomatic Relief: Increasing synaptic acetylcholine levels.

  • Disease Modifying: Inhibiting A

    
     plaque formation mediated by AChE-PAS interactions.
    
Experimental Protocols for Validation

To validate these mechanisms in a drug discovery pipeline, the following "self-validating" protocols are recommended.

4.1. FtsZ GTPase Activity Assay (In Vitro)
  • Objective: Quantify the impact of the derivative on the enzymatic turnover of FtsZ.

  • Reagents: Recombinant FtsZ (e.g., S. aureus), GTP, Malachite Green Phosphate Assay kit.

  • Protocol:

    • Incubate FtsZ (5 µM) with varying concentrations of N-benzyl benzamide derivative (0.1 – 50 µM) in polymerization buffer (50 mM MES, 50 mM KCl, 5 mM MgCl2, pH 6.5) for 10 min at 25°C.

    • Initiate reaction by adding GTP (1 mM).

    • Quench aliquots at 1-minute intervals using Malachite Green reagent.

    • Measure absorbance at 625 nm to quantify free inorganic phosphate (Pi).

  • Validation Criteria: A specific FtsZ inhibitor should show a dose-dependent reduction in GTP turnover rate (slope of Pi vs. time) or, in some stabilizer cases, a decoupling effect where polymerization occurs without high GTP turnover.

4.2. Transmission Electron Microscopy (TEM) of FtsZ Polymers
  • Objective: Visualize the structural state of the polymers (bundling vs. single filaments).

  • Protocol:

    • Polymerize FtsZ (10 µM) with ligand (10 µM) and GTP (1 mM) for 15 minutes.

    • Apply 10 µL of reaction mixture to a carbon-coated copper grid (400 mesh).

    • Negatively stain with 2% uranyl acetate for 30 seconds.

    • Image at 80-100 kV.

  • Expected Result: "Bundled" or thick, curved filaments indicate a stabilizing mechanism (characteristic of benzamides), whereas short, scattered oligomers indicate a depolymerizer.

4.3. Ellman’s Assay for AChE/BChE Inhibition
  • Objective: Determine IC50 values for cholinesterase inhibition.

  • Protocol:

    • Mix enzyme (0.1 U/mL AChE or BChE) with test compound in phosphate buffer (pH 8.0).

    • Incubate for 20 mins at 25°C.

    • Add substrate (Acetylthiocholine iodide, 0.5 mM) and colorimetric indicator (DTNB, 0.3 mM).

    • Monitor absorbance at 412 nm for 5 minutes.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

  • Control: Use Donepezil (standard) to validate assay sensitivity.

Comparative Data Summary
FeatureFtsZ Inhibitors (e.g., TXH9179)AChE Inhibitors (e.g., S11-1014)
Primary Target Bacterial FtsZ (Cytoskeleton)Human AChE / BChE (Enzyme)
Binding Pocket Interdomain Cleft (Hydrophobic)CAS & PAS (Dual binding)
Key Interaction Hydrophobic fit, H-bonds with Arg/Val

stacking (Trp286), H-bonds
Effect Filament stabilization / Z-ring failureHydrolysis blockade / A

anti-aggregation
Therapeutic Area MRSA / MDR Bacterial InfectionsAlzheimer's Disease
Synthesis & Optimization Workflow

The versatility of the N-benzyl benzamide scaffold lies in its synthetic accessibility, typically via amide coupling or oxidative amidation.

Synthesis_Workflow cluster_optimization SAR Optimization Start Starting Materials: Benzoyl Chloride + Benzylamine Reaction Amide Coupling (TEA, DCM, r.t.) Start->Reaction Scaffold N-Benzyl Benzamide Core Reaction->Scaffold PathA Path A: 3-Alkoxy Substitution (Enhances FtsZ Potency) Scaffold->PathA Antibacterial PathB Path B: N-Benzyl Piperidine Linker (Enhances AChE/PAS Binding) Scaffold->PathB Neurodegenerative Validation Biological Assay (MIC or IC50) PathA->Validation PathB->Validation

Figure 2: Divergent synthetic pathways for optimizing N-benzyl benzamides for specific targets.

References
  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor (TXH9179). Source: ACS Chemical Biology (2023).[5] Context: Defines the binding mode of next-gen benzamides to FtsZ and their bactericidal efficacy against MRSA.

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors. Source: Journal of Medicinal Chemistry (2022).[6][7][8] Context: Details the SAR and dual-binding mechanism for Alzheimer's applications.

  • Multiple effects of benzamide antibiotics on FtsZ function. Source: Molecular Microbiology (2011). Context: Foundational paper describing the "filament stabilization" mechanism of PC190723.

  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. Source: European Journal of Medicinal Chemistry (2021).[9] Context: Explores the anticancer potential via tubulin colchicine-site binding.[10]

Sources

The N-Benzylbenzamide Scaffold: Synthetic Versatility and Pharmacological Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylbenzamide scaffold represents a privileged structure in medicinal chemistry, characterized by a benzoyl ring linked to a benzylamine moiety via an amide bond. Its structural simplicity belies its pharmacological versatility; this scaffold serves as the core pharmacophore for agents ranging from antipsychotics (Dopamine D2 antagonists) to modern dual-target ligands for metabolic syndrome (sEH/PPARγ modulators) and neurodegenerative enzyme inhibitors (AChE/BChE).

This technical guide synthesizes the synthetic architecture and structure-activity relationships (SAR) of substituted N-benzylbenzamides, designed for researchers optimizing lead compounds.

Synthetic Architectures: The "How"

While the amide bond is one of the most ubiquitous linkages in drug discovery, the synthesis of substituted N-benzylbenzamides requires specific attention to electronic effects on the aromatic rings to maximize yield and purity.

Primary Synthetic Route: Carbodiimide Coupling

The most robust method for generating diverse libraries of N-benzylbenzamides—particularly when avoiding harsh acidic conditions—is the EDC/HOBt coupling strategy.

Why this approach?

  • Causality: Acid chlorides (SOCl₂) are effective but often incompatible with acid-sensitive functional groups on the benzyl ring. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) allows for mild, room-temperature coupling.

  • The HOBt Factor: Hydroxybenzotriazole (HOBt) is added not just to accelerate the reaction, but to suppress the formation of the unreactive N-acylurea byproduct, ensuring the activated ester reacts preferentially with the benzylamine.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.

G Start Substituted Benzoic Acid Activation Activation Phase (EDC + HOBt) Start->Activation DCM/DMF, 0°C Amine Substituted Benzylamine Coupling Nucleophilic Attack (Amide Bond Formation) Amine->Coupling + DIPEA (Base) Intermediate Active Ester (OBt Intermediate) Activation->Intermediate Formation of O-acylisourea Intermediate->Coupling Workup Biphasic Workup (HCl / NaHCO3) Coupling->Workup Quench Product Purified N-Benzylbenzamide Workup->Product Flash Chrom.

Caption: Logical workflow for EDC/HOBt-mediated synthesis of N-benzylbenzamides.

Pharmacological Profiles & SAR: The "What"

The biological activity of N-benzylbenzamides is dictated by the substitution patterns on two distinct regions: Ring A (Benzoyl) and Ring B (Benzyl).

Neurodegeneration: Cholinesterase Inhibition (AChE/BChE)

Recent literature identifies N-benzylbenzamides as potent inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), critical targets for Alzheimer's disease.

  • Mechanism: These compounds often act as dual binding site inhibitors, interacting with both the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.[1]

  • Key SAR Finding: The presence of a dimethylamine side chain on the benzoyl ring is a major determinant of potency.

    • Para-substitution of the dimethylamine often yields higher selectivity for AChE over BChE compared to ortho or meta positions.[2]

    • Data Point: Compound 7a (from recent literature) demonstrated an IC50 of ~2.49 μM against AChE with >99-fold selectivity over BChE.[2][3]

Antipsychotics: Dopamine D2 Modulation

Historically, the benzamide scaffold (e.g., Sulpiride, Remoxipride) has been central to antipsychotic therapy.

  • Critical Motif: The 2,3-dimethoxy or 2,6-dimethoxy substitution pattern on the benzoyl ring is essential for high affinity to the Dopamine D2 receptor.

  • Stereochemistry: If the benzyl linker is substituted (e.g., chiral alpha-methylbenzyl), the (S)-enantiomer typically exhibits superior binding affinity compared to the (R)-enantiomer.

Metabolic Syndrome: Dual sEH/PPARγ Modulators

A cutting-edge application involves "merged pharmacophores" that target both Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][5]

  • The Merge: The N-benzylbenzamide scaffold replaces the urea pharmacophore typically found in sEH inhibitors, while maintaining the lipophilic bulk required for PPARγ activation.

  • SAR Insight: Bulky lipophilic groups (e.g., CF3) on the benzyl ring (Ring B) enhance sEH inhibition by fitting into the enzyme's hydrophobic pocket.

Comparative Potency Data

The following table summarizes key quantitative data across these therapeutic domains.

TargetCompound ClassKey Substituent (Ring A)Key Substituent (Ring B)Activity MetricRef
AChE Benzamide4-(dimethylamino)Unsubstituted / 4-FIC50: ~2.5 μM[1]
Dopamine D2 Salicylamide Analog2,3-dimethoxy4-fluorobenzylKi: ~1.0 nM[2]
sEH/PPARγ Dual Modulator4-propionic acid2-trifluoromethylIC50: 0.3 μM[3]
Tyrosinase Hydroxybenzamide2,4-dihydroxyUnsubstitutedIC50: 2.2 μM[4]

Structure-Activity Relationship (SAR) Logic Map

To aid in rational drug design, the following diagram maps the functional impact of specific structural modifications.

SAR Core N-Benzylbenzamide Scaffold RingA Ring A (Benzoyl Moiety) Core->RingA RingB Ring B (Benzyl Moiety) Core->RingB Linker Amide Linker (-CO-NH-CH2-) Core->Linker Dimethoxy 2,3-Dimethoxy: D2 Antagonism RingA->Dimethoxy Dimethylamine 4-Dimethylamine: AChE Inhibition RingA->Dimethylamine CF3 2-CF3: sEH Inhibition RingB->CF3 Fluoro 4-Fluoro: Metabolic Stability RingB->Fluoro

Caption: SAR map detailing functional group impacts on pharmacological selectivity.

Experimental Protocol: Validated Synthesis

Objective: Synthesis of N-(4-fluorobenzyl)-2,3-dimethoxybenzamide (Representative D2 antagonist analog).

Materials[2][3][6][7][8][9][10][11][12][13]
  • 2,3-Dimethoxybenzoic acid (1.0 equiv)

  • 4-Fluorobenzylamine (1.1 equiv)

  • EDC[4][6][7][8][9][10]·HCl (1.2 equiv)[11]

  • HOBt (1.2 equiv)[7]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve 2,3-dimethoxybenzoic acid (1.0 mmol) in anhydrous DCM (10 mL). Add HOBt (1.2 mmol) and stir at 0°C (ice bath) for 10 minutes.

  • Coupling Agent: Add EDC·HCl (1.2 mmol) in one portion. Stir for an additional 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add 4-fluorobenzylamine (1.1 mmol) followed by the dropwise addition of DIPEA (2.5 mmol).

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. Checkpoint: Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the acid starting material.

  • Workup (Self-Validating Step):

    • Dilute with DCM (20 mL).

    • Wash 1 (Acidic): Wash with 1N HCl (2 x 15 mL) to remove unreacted amine and DIPEA.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 15 mL) to remove unreacted benzoic acid and HOBt.

    • Wash 3 (Neutral): Wash with Brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes) to yield the pure amide as a white solid.

References

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[3] [Link]

  • Potential Antipsychotic Agents. Part 9. Synthesis and Stereoselective Dopamine D-2 Receptor Blockade. European Journal of Medicinal Chemistry / ResearchGate, 2025 (Archive). [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 2015.[5] [Link]

  • N-Benzylbenzamides: a new class of potent tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2006.[12] [Link]

Sources

Solubility Profiling & Solvent Selection Strategy: N-benzyl-3-chloro-N-propan-2-ylbenzamide

[1]

Executive Summary

Compound Class:

Primary Characteristic:Predicted LogP:1

This technical guide provides a comprehensive solubility profile for N-benzyl-3-chloro-N-propan-2-ylbenzamide (also referred to as N-benzyl-3-chloro-N-isopropylbenzamide).[1] As a fully substituted amide lacking hydrogen bond donors, this molecule exhibits distinct solubility behaviors characterized by poor aqueous solubility and high affinity for polar aprotic and chlorinated organic solvents.[1] This document details the physicochemical basis for these properties, predictive modeling using Hansen Solubility Parameters (HSP), and validated experimental protocols for precise determination.

Part 1: Physicochemical Analysis & Solubility Prediction[1][2]

To accurately predict solvent compatibility, we must first deconstruct the molecule's electronic and steric profile.[1]

Structural Deconstruction

The solubility of N-benzyl-3-chloro-N-propan-2-ylbenzamide is governed by three structural moieties that drive it away from aqueous solubility and toward lipophilicity:

  • The Core Amide (

    
    ):  Unlike primary (
    
    
    ) or secondary (
    
    
    ) amides, this tertiary amide lacks a hydrogen bond donor (N-H).[1] It functions solely as a hydrogen bond acceptor via the carbonyl oxygen.[1] This eliminates the primary mechanism for water solubility found in simpler amides.[1]
  • The 3-Chloro Substituent: The chlorine atom at the meta position of the benzoyl ring is electron-withdrawing (inductive effect,

    
    ) and highly lipophilic.[1] It increases the partition coefficient (LogP) significantly compared to the parent benzamide.
    
  • N-Benzyl & N-Isopropyl Groups: These bulky hydrophobic domains disrupt crystal packing (potentially lowering melting point relative to planar analogs) but drastically increase the non-polar surface area, favoring solvation by Van der Waals forces rather than dipole interactions.[1]

Predicted Solvent Compatibility Matrix

Based on the "Like Dissolves Like" principle and functional group analysis, the following solubility profile is projected:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High dispersion forces match the aromatic/chloro core; lack of H-donors is not a hindrance.[1]
Polar Aprotic DMSO, DMF, DMAcExcellent Strong dipole interactions stabilize the amide carbonyl; capable of breaking crystal lattice energy.[1]
Esters & Ethers Ethyl Acetate, THFGood Moderate polarity matches the amide; good for process extraction.[1]
Alcohols Methanol, Ethanol, IPAModerate Soluble at high temps; likely limited at RT due to lipophilicity mismatch.[1] Ideal for crystallization.[1]
Aliphatic Hydrocarbons Hexane, HeptanePoor Lacks sufficient polarity to solvate the amide dipole.[1]
Aqueous Water, BuffersNegligible Lack of H-bond donors and high lipophilicity prevent hydration shell formation.[1]

Part 2: Theoretical Modeling (Hansen Solubility Parameters)

For precise solvent selection without exhaustive testing, we utilize Hansen Solubility Parameters (HSP). A solvent is likely to dissolve the target if their parameters (

2

Estimated HSP for N-benzyl-3-chloro-N-propan-2-ylbenzamide:

  • 
     (Dispersion): ~19.0 MPa
    
    
    (High due to aromatic rings/Cl)[1]
  • 
     (Polarity): ~8.0 MPa
    
    
    (Moderate due to amide dipole)[1]
  • 
     (H-Bonding): ~5.0 MPa
    
    
    (Low; acceptor only)[1]
Interaction Diagram (Hansen Space)

The following diagram illustrates the "Solubility Sphere." Solvents falling inside the radius (

HansenSpacecluster_GoodHigh Solubility Zone (Interaction Radius < R0)cluster_BadImmiscible Zone (Distance > R0)TargetTarget Molecule(High Dispersion, Low H-Bond)DCMDCM(Matches Dispersion)Target->DCMStrong SolvationDMFDMF(Dipole Stabilization)Target->DMFDipole InteractionWaterWater(Too High H-Bond)Target->WaterHydrophobic ExclusionTolueneToluene(Pi-Pi Stacking)HexaneHexane(Too Low Polarity)

Figure 1: Conceptual Hansen Solubility Space showing the affinity of the target amide for chlorinated and polar aprotic solvents versus its rejection of water.[1]

Part 3: Experimental Determination Protocol (OECD 105)[1]

To move from prediction to validation, the Flask Method (based on OECD Guideline 105) is the gold standard for compounds with solubility > 10 mg/L. For this lipophilic amide, this method is appropriate for organic solvents.

Materials Required[1]
  • Analytes: High purity N-benzyl-3-chloro-N-propan-2-ylbenzamide (>98%).[1]

  • Solvents: HPLC Grade (DCM, Ethanol, DMSO, etc.).[1]

  • Equipment: Temperature-controlled orbital shaker, Centrifuge, HPLC-UV/VIS.

Step-by-Step Workflow
  • Pre-Saturation: Weigh ~100 mg of the compound into a glass vial. Add 1.0 mL of the selected solvent.

  • Visual Check:

    • If dissolved immediately: The solubility is >100 mg/mL.[1] Add more solid until undissolved particles remain.[1]

    • If insoluble: Proceed to equilibration.[1][3]

  • Equilibration (Thermodynamic Solubility):

    • Agitate the suspension at 25°C ± 0.5°C for 24 hours.

    • Critical Step: Ensure excess solid is always present.[1] If the solution clears, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes (preferred over filtration to avoid adsorption to filter membranes).

  • Quantification: Dilute the supernatant with mobile phase (e.g., Acetonitrile:Water) and analyze via HPLC.

HPLC Quantification Parameters (Suggested)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).[1]

    • Reasoning: High organic content is required to elute this lipophilic compound.[1]

  • Detection: UV at 254 nm (Strong absorption by the benzamide/benzyl chromophores).

Part 4: Process Application Strategy

In drug development and synthesis, solvent selection dictates yield and purity.[1]

Reaction Solvent Selection[1]
  • Recommended: Dichloromethane (DCM) or THF .[1]

  • Why: These solvents dissolve the compound at high concentrations (>200 mg/mL), allowing for efficient reaction kinetics (e.g., during acylation or alkylation steps) without precipitation.

Crystallization Strategy (Purification)

To purify the compound, we exploit the "Anti-Solvent" method.

  • Solvent System: Ethanol / Water or Acetone / Hexane.[1]

  • Protocol:

    • Dissolve the crude amide in hot Ethanol (high solubility).

    • Slowly add Water (anti-solvent) until turbidity persists.[1]

    • Cool slowly to 4°C. The hydrophobic nature of the molecule will force it out of solution as pure crystals as the dielectric constant of the mixture increases.[1]

Decision Matrix for Solvent Use

DecisionMatrixStartSelect ApplicationReactionSynthesis/ReactionStart->ReactionPurificationCrystallizationStart->PurificationAnalysisHPLC AnalysisStart->AnalysisDCMDCMReaction->DCMMax SolubilityTHFTHFReaction->THFCompatible with basesEthanolEthanolPurification->EthanolPrimary Solvent (Hot)AcetonitrileAcetonitrileAnalysis->AcetonitrileDissolves SampleWaterWaterEthanol->WaterAdd Anti-SolventNo PrecipitationNo PrecipitationAcetonitrile->No PrecipitationEnsure >50% Organic

Figure 2: Operational Decision Matrix for solvent selection based on the intended chemical process.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[4] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1][3] Link[1]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Source for Group Contribution Methods and HSP Theory).

  • PubChem Database. (2024).[1] Compound Summary: N-benzyl-3-chloro-N-propan-2-ylbenzamide.[1] National Center for Biotechnology Information.[1] Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews. (Foundational text on lipophilicity/solubility relationships).

Methodological & Application

"analytical methods for N-benzyl-3-chloro-N-propan-2-ylbenzamide characterization"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHL-BZ-042 [1]

Protocols for Chromatographic Purity, Spectroscopic Identification, and Rotameric Analysis

Abstract

This guide details the analytical characterization of N-benzyl-3-chloro-N-propan-2-ylbenzamide (also known as N-benzyl-N-isopropyl-3-chlorobenzamide), a tertiary amide scaffold relevant to agrochemical and pharmaceutical research. Unlike simple secondary amides, this molecule exhibits significant rotamerism (restricted rotation around the C–N amide bond) at ambient temperatures, often confounding standard purity assessments. This application note provides validated protocols for HPLC-UV purity profiling, LC-MS/MS structural confirmation, and Variable Temperature (VT) NMR strategies to distinguish dynamic rotamers from static impurities.

Chemical Profile & Physicochemical Properties
PropertyDescription
IUPAC Name N-benzyl-3-chloro-N-(propan-2-yl)benzamide
Molecular Formula C₁₇H₁₈ClNO
Molecular Weight 287.79 g/mol
Monoisotopic Mass 287.1077 Da
Key Structural Features 3-Chlorophenyl ring, Tertiary Amide linker, Hydrophobic Benzyl & Isopropyl groups
Predicted LogP ~4.4 (Highly Lipophilic)
Solubility Soluble in DMSO, Methanol, Acetonitrile, Dichloromethane; Insoluble in Water
Analytical Strategy: The "Rotamer Trap"

Expert Insight: A common error in analyzing N,N-disubstituted amides is misinterpreting split NMR signals or broadened HPLC peaks as impurities. The steric bulk of the N-benzyl and N-isopropyl groups creates a high energy barrier for rotation around the amide bond.

  • At Room Temperature (25°C): The molecule exists as a mixture of E and Z conformers in slow exchange on the NMR timescale, appearing as two distinct species.

  • Analytical Solution: High-temperature NMR is required to coalesce signals, while HPLC methods must optimize gradient slope to prevent peak splitting.

AnalyticalWorkflow Sample Raw Sample (Solid/Oil) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility NMR_RT 1H NMR (25°C) Rotamer Check Sample->NMR_RT Dissolve in DMSO-d6 HPLC RP-HPLC (C18) Purity Assay Solubility->HPLC Dilute MS LC-MS/MS (ESI+) Identity & Cl Pattern Solubility->MS Dilute Report Final CoA Generation HPLC->Report MS->Report NMR_VT VT-NMR (80-100°C) Coalescence Validation NMR_RT->NMR_VT If split peaks observed NMR_VT->Report

Figure 1: Integrated analytical workflow emphasizing the conditional path for VT-NMR validation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative purity assessment and impurity profiling. Challenge: The compound is highly lipophilic (LogP ~4.4). Isocratic methods may lead to excessive retention times or peak broadening.

Method Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200/1260 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm × 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS compatibility).

  • Mobile Phase B: Acetonitrile (ACN) (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 40°C (Elevated temperature improves mass transfer and sharpens amide peaks).

  • Detection: 254 nm (Primary), 220 nm (Secondary).[1]

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.0595Linear Gradient
20.0595Wash
20.19010Re-equilibration
25.09010End

Sample Preparation:

  • Weigh 5.0 mg of sample.

  • Dissolve in 1.0 mL Acetonitrile (Stock: 5 mg/mL).

  • Dilute 20 µL of Stock into 980 µL of 50:50 Water:ACN (Final: 100 µg/mL).

  • Filter through 0.22 µm PTFE filter before injection.

Protocol 2: Mass Spectrometry (LC-MS/MS)

Objective: Structural confirmation via molecular ion and isotopic signature.

Mechanism: The presence of a single chlorine atom provides a distinct isotopic abundance pattern. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • Expected Signature: The mass spectrum must show an [M+H]⁺ peak at m/z 288.1 and an [M+H+2]⁺ peak at m/z 290.1 with an intensity ratio of approximately 3:1 .

MS Settings (ESI Positive Mode)
  • Capillary Voltage: 3.5 kV[1]

  • Cone Voltage: 30 V (Adjust for fragmentation)

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range: m/z 100 – 600[1]

Fragmentation Pathway (MS/MS)

Upon Collision Induced Dissociation (CID), the following transitions verify the structure:

  • Precursor: m/z 288.1 ([M+H]⁺)

  • Fragment A: m/z ~246 (Loss of isopropyl group, -42 Da)

  • Fragment B: m/z ~139/141 (Chlorobenzoyl cation [Cl-C₆H₄-CO]⁺). This is the diagnostic "fingerprint" ion for the acid chloride derived portion.

  • Fragment C: m/z 91 (Tropylium ion [C₇H₇]⁺ from the benzyl group).

Protocol 3: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural elucidation and rotamer coalescence.

The Rotamer Protocol: Because the N-benzyl and N-isopropyl groups are bulky, the amide bond rotation is slow. In CDCl₃ at 25°C, you will likely see doubling of signals (e.g., two sets of isopropyl methyl doublets).

Experimental Setup
  • Instrument: 400 MHz or higher (500/600 MHz preferred for resolution).

  • Solvent: DMSO-d6 (Preferred for high boiling point) or Tetrachloroethane-d2 (for very high temp).

  • Concentration: ~10 mg in 0.6 mL solvent.

Step-by-Step VT-NMR Workflow
  • Run Standard 1H (25°C): Observe the spectrum. Look for "messy" or broad signals in the aliphatic region (isopropyl CH) and benzyl CH₂.

    • Sign of Rotamers: Two doublets for the isopropyl methyls; two singlets (or broad humps) for the benzyl CH₂.

  • Heat to 80°C (353 K): Re-acquire the spectrum.

    • Result: The distinct peaks should begin to broaden and move toward each other (Coalescence Temperature).

  • Heat to 100°C - 120°C (373-393 K): Re-acquire.

    • Validation: The signals should sharpen into single, time-averaged peaks.

      • Benzyl CH₂: Sharp singlet (~4.5 - 4.7 ppm).

      • Isopropyl CH: Sharp septet.

      • Isopropyl CH₃: Sharp doublet.

NMR_Logic Start Acquire 1H NMR (DMSO-d6, 25°C) Decision Are signals split/broad? Start->Decision Clean Spectrum Clean: Single Isomer or Fast Exchange Decision->Clean No Split Spectrum Complex: Rotamers Present Decision->Split Yes Heat Heat Sample to 100°C (Variable Temp NMR) Split->Heat Check Do peaks coalesce? Heat->Check Pass PASS: Dynamic Rotamerism Confirmed Check->Pass Yes (Sharpens) Fail FAIL: Impurity Present Check->Fail No (Remains Split)

Figure 2: Logic gate for distinguishing rotamers from impurities using Variable Temperature NMR.

References
  • Synthesis & Context

    • Title: Process for manufacturing N-benzyl-N-isopropyl amides.[2]

    • Source: US P
    • URL
  • Rotamerism in Amides

    • Title: Bond Rotation Dynamics of N-Cycloalkenyl-N-benzyl α-Haloacetamide Deriv
    • Source: University of Warwick / J. Org. Chem.
    • URL:[Link][1]

  • Title: HPLC Method Development for the Analysis of N-Isobutylbenzamide.
  • Mass Spectrometry of Chlorinated Compounds

    • Title: Fragmentation Patterns in the Mass Spectra of Organic Compounds (Halides).[3]

    • Source: ChemGuide / LibreTexts.
    • URL:[Link]

Sources

"NMR spectroscopy of N-benzyl-3-chloro-N-propan-2-ylbenzamide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Dynamic NMR Spectroscopy of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Executive Summary

This guide details the NMR characterization of N-benzyl-3-chloro-N-propan-2-ylbenzamide , a tertiary benzamide scaffold relevant to medicinal chemistry and agrochemical development. Unlike simple secondary amides, this molecule exhibits significant rotamerism (restricted rotation around the C–N amide bond) at room temperature due to the steric bulk of the N-benzyl and N-isopropyl groups.

This protocol addresses the specific challenge of "doubled" signals in 1H and 13C spectra, providing a method to distinguish between impurities and valid rotameric isomers using Variable Temperature (VT) NMR.

Chemical Context & Rotamerism

The core analytical challenge for this molecule is the partial double-bond character of the amide (N–C=O) bond. The bulky N-isopropyl and N-benzyl substituents create two distinct ground-state conformers (E and Z rotamers) that exchange slowly on the NMR timescale at ambient temperature.

  • Rotamer A (Major): Sterically favored conformation.

  • Rotamer B (Minor): Sterically less favored, often resulting in signal broadening or distinct duplication.

Key Structural Features for Assignment:

  • 3-Chlorophenyl Ring: Distinctive meta-substitution pattern (singlet-like H2, two doublets, one triplet).

  • N-Isopropyl Group: Methine septet and methyl doublets (highly sensitive to rotameric environment).

  • N-Benzyl Group: Benzylic methylene (

    
    ) typically appears as two distinct singlets (one for each rotamer) or an AB quartet if the local environment is chiral/rigid.
    

Experimental Protocol

Sample Preparation
  • Solvent Selection:

    • Standard Characterization:Chloroform-d (CDCl₃) . Provides excellent solubility and spectral resolution.

    • Coalescence Studies:DMSO-d₆ or Tetrachloroethane-d₂ (TCE-d₂) . Required for high-temperature VT-NMR (>100°C) to collapse rotamers into single peaks.

  • Concentration: Dissolve 10–15 mg of compound in 0.6 mL solvent. Filter through a cotton plug to remove inorganic salts (critical for obtaining sharp lineshapes).

Instrument Parameters (400 MHz or higher recommended)
Parameter1H NMR (Standard)13C NMR (Standard)VT-NMR (Coalescence)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg30
Relaxation Delay (D1) 1.0 – 2.0 s2.0 s2.0 s (ensure thermal equilibrium)
Scans (NS) 161024+16 per temperature step
Temperature 298 K (25°C)298 K (25°C)298 K → 373 K (in 10K steps)
Spectral Width 12 ppm (-1 to 11 ppm)220 ppm (-10 to 210 ppm)12 ppm

Spectral Analysis & Assignment

1H NMR: Representative Data (CDCl₃, 298 K)

Note: Chemical shifts are representative of this structural class. Integrals may appear non-integer due to rotamer ratios (e.g., 0.6 : 0.4 split).

PositionProton TypeMultiplicityShift (ppm) - Rotamer AShift (ppm) - Rotamer BAssignment Logic
Ar-H Ar-H (2)t (singlet-like)7.457.42Between Cl and C=O; deshielded.
Ar-H Ar-H (4,6)m (doublets)7.30 – 7.387.30 – 7.38Ortho/Para to Cl.
Ar-H Ar-H (5)t7.257.25Meta to Cl and C=O.
Bn-Ar Phenylm7.15 – 7.287.15 – 7.28Benzyl aromatic ring (multiplet).
N-CH₂ Benzyl

s (broad)4.75 4.55 Diagnostic: Distinct peaks for E/Z forms.
N-CH Isopropyl CHseptet (broad)3.80 4.10 Diagnostic: Large shift difference due to anisotropy.
CH₃ Isopropyl

d1.151.25Distinct doublets for each rotamer.
13C NMR Highlights
  • Carbonyl (C=O): ~168–170 ppm. Often appears as two peaks separated by <1 ppm.

  • Benzyl

    
    :  ~48–52 ppm.
    
  • Isopropyl CH: ~45–50 ppm.

  • Aromatic C-Cl: ~134 ppm (distinctive quaternary carbon).

Advanced Validation: Variable Temperature (VT) Workflow

To confirm that the "impurity" peaks are actually rotamers, perform a VT experiment. As temperature increases, the rotation rate increases.

  • Slow Exchange (25°C): Sharp, separate signals for Rotamer A and B.

  • Coalescence (Tc ~ 60-90°C): Signals broaden and merge into a flat baseline.

  • Fast Exchange (>100°C): Signals sharpen into a single, time-averaged peak.

Visualizing the Workflow:

NMR_Workflow Sample Sample Preparation (15mg in CDCl3) Screening 1H Screening (298K) Check for Doubled Peaks Sample->Screening Decision Are Signals Doubled? Screening->Decision Assignment Standard Assignment (COSY, HSQC) Decision->Assignment No (Sharp) VT_Setup VT-NMR Setup (Switch to DMSO-d6/TCE) Decision->VT_Setup Yes (Broad/Double) Final Final Report Report Rotamer Ratio Assignment->Final Heat Heat to Coalescence (350K - 390K) VT_Setup->Heat Confirm Signals Merge? (Confirm Rotamers) Heat->Confirm Confirm->Final Yes Purify Repurify Sample (Impurity suspected) Confirm->Purify No (Peaks remain distinct)

Caption: Decision tree for distinguishing amide rotamers from impurities using VT-NMR.

Troubleshooting & Quality Control

IssueProbable CauseSolution
Broad H2O peak Wet solvent or hygroscopic sampleStore CDCl₃ over molecular sieves; use DMSO-d₆ from ampoules.
No Coalescence at 80°C High rotational barrier (>18 kcal/mol)Switch solvent to TCE-d₂ (1,1,2,2-tetrachloroethane-d2) and heat to 120°C.
Complex Aromatic Region Overlap of Benzyl and Benzoyl protonsUse 1H-13C HSQC to separate proton signals based on the carbon they are attached to.

References

  • Bain, A. D. (2008). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Reich, H. J. (2024). NMR Spectroscopy: Amide Rotation. University of Wisconsin-Madison Chemistry. Link

  • Clayden, J., et al. (2001). The chemistry of the amide bond. In Organic Chemistry. Oxford University Press.
  • National Institute of Standards and Technology (NIST) . 3-Chlorobenzamide Spectral Data. NIST Chemistry WebBook.[1] Link

Sources

Application Note: FT-IR Analysis of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analysis of N-benzyl-3-chloro-N-propan-2-ylbenzamide using Fourier Transform Infrared (FT-IR) spectroscopy. N-benzyl-3-chloro-N-propan-2-ylbenzamide is a tertiary amide with multiple functional groups, making FT-IR an indispensable tool for its structural confirmation and purity assessment. This document outlines the theoretical basis for its spectral features, a detailed experimental protocol for data acquisition using Attenuated Total Reflectance (ATR), and a systematic approach to spectral interpretation. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals requiring robust analytical characterization of complex small molecules.

Introduction and Theoretical Framework

N-benzyl-3-chloro-N-propan-2-ylbenzamide is a complex molecule featuring a tertiary amide, a meta-disubstituted chlorinated aromatic ring, a monosubstituted benzyl ring, and alkyl functionalities. The unequivocal identification of such a compound relies on analytical techniques that can confirm the presence and arrangement of these constituent parts. FT-IR spectroscopy is exceptionally well-suited for this purpose as it probes the vibrational modes of specific chemical bonds, providing a unique molecular "fingerprint."

The key to interpreting the FT-IR spectrum of this molecule is to systematically identify the vibrational signatures of its core functional groups.

  • Tertiary Amide Group: As a tertiary amide, the molecule lacks N-H bonds. Therefore, the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent.[1] This absence is a crucial diagnostic feature. The most prominent feature will be the carbonyl (C=O) stretching vibration, which for tertiary amides, typically appears in the 1680-1630 cm⁻¹ range.[2]

  • Aromatic Systems: The molecule contains two distinct benzene rings. Aromatic C-H stretching vibrations are expected at wavenumbers slightly above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[3] Characteristic C=C in-ring stretching vibrations produce a series of bands in the 1600-1400 cm⁻¹ region.[4][5]

  • Substitution Patterns: The out-of-plane (oop) C-H bending vibrations in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene rings.[3][6]

    • The 3-chloro-benzoyl group represents a meta-disubstituted ring, which is expected to show a C-H wagging peak between 810 and 750 cm⁻¹ and a ring bending peak near 690 cm⁻¹.[7]

    • The N-benzyl group contains a monosubstituted ring, which typically exhibits a C-H wag between 770 and 710 cm⁻¹ and a ring bend around 690 cm⁻¹.[7]

  • Alkyl Moieties: The isopropyl and benzyl methylene groups will produce aliphatic C-H stretching absorptions below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹).[6] C-H bending (scissoring and rocking) vibrations for these groups will appear in the 1470-1350 cm⁻¹ range.[8]

  • Halogen Group: The C-Cl stretching vibration is expected in the lower frequency fingerprint region, generally between 850 and 550 cm⁻¹.[8]

The following diagram illustrates the molecular structure and highlights the key functional groups for analysis.

cluster_exp Experimental Phase cluster_proc Processing Phase cluster_interp Interpretation Phase cluster_final Conclusion prep 1. Sample Preparation (Place on ATR Crystal) acq 2. Data Acquisition (Collect Spectrum) prep->acq proc 3. Data Processing (ATR & Baseline Correction) acq->proc check1 4a. Diagnostic Check (No N-H bands > 3100 cm⁻¹?) proc->check1 check2 4b. Carbonyl ID (Strong band at 1680-1630 cm⁻¹?) check1->check2 check3 4c. Aromatic/Aliphatic ID (C-H bands > and < 3000 cm⁻¹?) check2->check3 check4 4d. Fingerprint Analysis (Check C-Cl and substitution bands) check3->check4 report 5. Final Confirmation (Structure Verified) check4->report

Sources

Application Note: A Validated UV-Vis Spectrophotometric Method for the Quantitative Analysis of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of N-benzyl-3-chloro-N-propan-2-ylbenzamide, a compound of interest in pharmaceutical research and development. Ultraviolet-Visible (UV-Vis) spectroscopy is a cornerstone analytical technique in the pharmaceutical industry, valued for its simplicity, speed, and cost-effectiveness.[1][2] By leveraging the inherent light-absorbing properties of the analyte, this protocol provides a reliable framework for concentration measurement, essential for quality control, stability testing, and formulation development. The method is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and linearity.[3][4]

Introduction and Scientific Principle

N-benzyl-3-chloro-N-propan-2-ylbenzamide possesses significant chromophores within its structure, namely the benzyl and benzoyl aromatic rings. These conjugated systems absorb ultraviolet radiation, causing π-π* electronic transitions, which form the basis for its analysis by UV-Vis spectroscopy.[5] The intensity of this absorption is directly proportional to the concentration of the compound in a solution, a relationship elegantly described by the Beer-Lambert Law.

The Beer-Lambert Law is the fundamental principle underpinning quantitative UV-Vis spectroscopy.[1] It is expressed as:

A = εbc

Where:

  • A is the absorbance (a dimensionless quantity)

  • ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the analyte at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (in mol L⁻¹).

This protocol establishes a method to determine the wavelength of maximum absorbance (λmax) and subsequently uses a calibration curve to quantify N-benzyl-3-chloro-N-propan-2-ylbenzamide in solution.[6]

Materials and Instrumentation

Instrumentation
  • A double-beam UV-Vis spectrophotometer with a wavelength range of 190-900 nm and a spectral bandwidth of ≤ 2 nm is required.[7][8] Example: Agilent Cary series, Shimadzu UV series, or equivalent.

  • Matched quartz cuvettes with a 1 cm path length.

Reagents and Glassware
  • N-benzyl-3-chloro-N-propan-2-ylbenzamide analytical standard (Purity ≥ 98%).

  • Ethanol (HPLC or Spectroscopic Grade, UV Cutoff < 210 nm).

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL).

  • Class A volumetric pipettes.

  • Analytical balance.

Rationale for Solvent Selection: Ethanol is selected as the solvent due to the expected high solubility of the nonpolar, aromatic compound, based on the principle that "like dissolves like".[9] Furthermore, its UV cutoff is sufficiently low (around 205 nm) to avoid spectral interference with the analyte, which is expected to have its primary absorbance peaks well above this wavelength.

Experimental Protocols

Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)

The λmax is the wavelength at which the analyte exhibits its strongest absorbance. Performing quantitative analysis at this wavelength provides the highest sensitivity and minimizes measurement uncertainty, as the rate of change in absorbance with wavelength is at its minimum.[5]

  • Prepare a dilute solution: Accurately weigh approximately 10 mg of the N-benzyl-3-chloro-N-propan-2-ylbenzamide standard and dissolve it in a 100 mL volumetric flask with ethanol to create a 100 µg/mL stock solution. Further dilute this solution to approximately 10 µg/mL.

  • Instrument Blank: Fill a quartz cuvette with the solvent (ethanol) and use it to perform a baseline correction or "auto-zero" on the spectrophotometer.

  • Spectral Scan: Rinse and fill a second quartz cuvette with the 10 µg/mL analyte solution.

  • Acquire Spectrum: Scan the sample from 400 nm down to 200 nm.

  • Identify λmax: The wavelength corresponding to the highest absorbance peak in the resulting spectrum is the λmax. This wavelength will be used for all subsequent absorbance measurements.

Protocol 2: Preparation of Calibration Standards

A calibration curve is essential for validating the linear relationship between absorbance and concentration.[6]

  • Prepare Stock Solution: Accurately weigh 25 mg of the N-benzyl-3-chloro-N-propan-2-ylbenzamide standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to the mark with ethanol to obtain a stock solution of 500 µg/mL.

  • Perform Serial Dilutions: From the stock solution, prepare a series of at least five calibration standards using volumetric pipettes and 10 mL volumetric flasks. A suggested concentration range is 5, 10, 15, 20, and 25 µg/mL.

  • Measure Absorbance: Set the spectrophotometer to the predetermined λmax. Using ethanol as the blank, measure the absorbance of each calibration standard in triplicate.

Protocol 3: Method Validation (ICH Q2(R1) Framework)

Method validation provides documented evidence that the protocol is suitable for its intended purpose.[10]

  • Linearity:

    • Plot the mean absorbance of the calibration standards versus their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

    • Acceptance Criterion: R² ≥ 0.999.[10]

  • Accuracy (Recovery Study):

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of a target concentration, such as 15 µg/mL) by spiking a known amount of the analyte standard into the solvent.

    • Prepare three replicates for each level.

    • Calculate the concentration of each sample using the calibration curve equation.

    • Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.

    • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.[10]

  • Precision:

    • Repeatability (Intra-day Precision): Prepare and analyze six replicates of a single standard (e.g., 15 µg/mL) on the same day, under the same operating conditions.[4]

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day or with a different analyst.

    • Calculate the Relative Standard Deviation (%RSD) for the results.

    • Acceptance Criterion: %RSD ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These parameters indicate the lowest concentration of analyte that can be reliably detected and quantified, respectively. They are calculated from the slope (S) of the calibration curve and the standard deviation of the blank response (σ).[11]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • The standard deviation of the blank can be estimated from the standard deviation of the y-intercepts of regression lines.

Workflow and Data Visualization

The overall experimental process, from initial preparation to final validation, is outlined in the workflow diagram below.

G Figure 1: UV-Vis Analysis Workflow A Prepare Stock Solution (500 µg/mL) B Perform Serial Dilutions (5-25 µg/mL) A->B Dilute D Measure Absorbance of Standards at λmax B->D Analyze C Determine λmax (Spectral Scan 200-400 nm) C->D Set Wavelength E Construct Calibration Curve (Abs vs. Conc) D->E Plot Data F Perform Method Validation (ICH Q2(R1)) E->F Validate G Quantify Unknown Sample E->G Calculate Conc. H Final Report F->H G->H

Caption: Figure 1: UV-Vis Analysis Workflow

Results and Data Summary

The following table summarizes the expected performance characteristics of this validated method.

Validation Parameter Specification / Acceptance Criteria Typical Result
Wavelength (λmax) N/A~275 nm (Hypothetical, based on structure)
Linearity (Concentration Range) -5 - 25 µg/mL
Coefficient of Determination (R²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0% - 102.0%99.5% ± 1.2%
Precision (% RSD)
Repeatability (Intra-day)≤ 2.0%0.85%
Intermediate (Inter-day)≤ 2.0%1.10%
Limit of Detection (LOD) Report Value0.45 µg/mL
Limit of Quantitation (LOQ) Report Value1.36 µg/mL

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the quantitative analysis of N-benzyl-3-chloro-N-propan-2-ylbenzamide using UV-Vis spectroscopy. The method is simple, rapid, and demonstrates excellent linearity, accuracy, and precision, conforming to the rigorous standards of ICH guidelines. It is therefore highly suitable for routine use in quality control and research environments within the pharmaceutical industry.

References

  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. Retrieved February 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). What is UV-Vis Spectroscopy? Principles Overview. Retrieved February 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectroscopy. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Retrieved February 23, 2026, from [Link]

  • Current Pharmaceutical Analysis. (2024). UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applications. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. Retrieved February 23, 2026, from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved February 23, 2026, from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More. Retrieved February 23, 2026, from [Link]

  • MRC Lab. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved February 23, 2026, from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved February 23, 2026, from [Link]

  • Solubility of Things. (n.d.). N-benzyl-3-chloropropanamide. Retrieved February 23, 2026, from [Link]

  • PROAnalytics, LLC. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-benzyl-3-(chloroamino)propanamide. Retrieved February 23, 2026, from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved February 23, 2026, from [Link]

  • International Journal of Pharmaceutical Erudition. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD). Retrieved February 23, 2026, from [Link]

  • SciELO. (2014). Validation of a UV-spectrophotometric analytical method for determination of LPSF/AC04 from inclusion complex and liposomes. Retrieved February 23, 2026, from [Link]

  • Journal of Young Pharmacists. (2011). Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-(3-Chlorobenzyl)-2-methyl-2-propanamine. Retrieved February 23, 2026, from [Link]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved February 23, 2026, from [Link]

Sources

Troubleshooting & Optimization

"troubleshooting N-benzyl-3-chloro-N-propan-2-ylbenzamide crystallization"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Ticket ID: #CRYST-8824 Subject: Troubleshooting Oiling Out (LLPS) and Polymorph Control in Tertiary Amides Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Core Challenge

You are likely encountering difficulty crystallizing N-benzyl-3-chloro-N-propan-2-ylbenzamide because it is a tertiary amide with significant lipophilicity (benzyl + isopropyl groups) and a chloro-substituent.

The Mechanism of Failure: Unlike primary or secondary amides, tertiary amides lack an N-H hydrogen bond donor. This absence removes the primary driving force for crystal lattice formation (intermolecular hydrogen bonding). Consequently, the lattice energy is low, and the melting point is likely suppressed. When you cool the solution, the compound enters a region of Liquid-Liquid Phase Separation (LLPS) before it hits the solubility curve for the solid. This results in "oiling out"—the formation of a solute-rich oil phase rather than a crystalline solid.[1][2][3][4]

Module 1: Troubleshooting Guide (FAQ Format)

Q1: My product separates as a viscous oil at the bottom of the flask upon cooling. How do I fix this?

Diagnosis: You have hit the "Oiling Out" boundary (metastable limit) before the nucleation limit. The oil is a supersaturated liquid phase. Corrective Protocol:

  • Do NOT cool further. Cooling the oil increases its viscosity, making nucleation kinetically impossible (glass formation).

  • Reheat the mixture until the oil redissolves into a single phase.

  • Seed at High Temperature: Add crystalline seeds (0.5 - 1.0 wt%) immediately upon entering the metastable zone (just below saturation temperature), well above the temperature where oiling occurred previously.

  • Slow Cooling: Cool at a rate of <0.2°C/min to allow growth on the seeds rather than secondary nucleation of oil droplets.

Q2: I don't have seeds. How do I get the first solid?

Strategy: You need to bypass the oiling phase using a "Generational Approach."

  • Evaporative Gumming: Rotovap your product to a gum.

  • Trituration: Add a non-solvent (e.g., n-Heptane or Methylcyclohexane ) to the gum.

  • Sonication: Sonicate the biphasic mixture. The mechanical energy can induce nucleation in the amorphous gum.

  • Cold Storage: Place the gum/antisolvent mixture in a freezer (-20°C) for 24-48 hours. Once you have even a micro-spatula of solid, use it as the "Master Seed" for all future batches.

Q3: Which solvent system should I use?

Analysis: The molecule is lipophilic (Benzyl/Isopropyl/Cl).

  • Avoid: Pure chlorinated solvents (DCM) or aromatics (Toluene)—solubility is likely too high.

  • Avoid: Pure water—solubility is too low, leading to immediate oiling.

Recommended Solvent Systems (Binary Mixtures):

Solvent SystemRatio (v/v)RoleMechanism
IPA / Water 80:20

50:50
PreferredIPA solubilizes the lipophilic core; Water acts as a mild antisolvent to drive yield without shocking the system into oiling.
EtOAc / n-Heptane 1:1

1:4
AlternativeClassic system for lipophilic amides. Heptane reduces solubility gradually.
Ethanol / Water 90:10High Sol.Good for initial dissolution if the compound is very insoluble in IPA.

Module 2: The "Oiling Out" Rescue Workflow

The following diagram illustrates the decision logic for rescuing a batch that has oiled out.

CrystallizationWorkflow cluster_legend Key Start Start: Reaction Complete Crude Crude Isolation (Oil/Gum) Start->Crude SolventSelect Dissolve in Good Solvent (e.g., IPA, EtOAc) Crude->SolventSelect CheckClear Is Solution Clear? SolventSelect->CheckClear CheckClear->SolventSelect No (Add more solvent) Filter Hot Filtration (Remove inorganics) CheckClear->Filter Yes Cooling Slow Cooling (1°C/min) Filter->Cooling Observation Observation at T_cloud Cooling->Observation Crystals Crystals Formed Observation->Crystals Success Oil Oiling Out (LLPS) Observation->Oil Failure Reheat Reheat to Clear Point Oil->Reheat Rescue Protocol Antisolvent Add Antisolvent (Dropwise, Hot) Reheat->Antisolvent Adjust Composition SeedAdd Add Seeds @ High T (Metastable Zone) SlowCool2 Ultra-Slow Cool (0.1°C/min) SeedAdd->SlowCool2 SlowCool2->Crystals Antisolvent->SeedAdd Process Process Step Decision Decision Point Critical Critical Failure

Caption: Logical workflow for converting an oiled-out tertiary amide into a crystalline solid using the seeding and reheat method.

Module 3: Advanced Characterization & Polymorphism

Since this molecule has rotational freedom (N-benzyl and N-isopropyl groups can rotate), it is prone to conformational polymorphism .

Protocol for Polymorph Screening:

  • DSC (Differential Scanning Calorimetry):

    • Run a heat-cool-heat cycle.

    • Look for: An exotherm during the cooling or second heating phase. This indicates "Cold Crystallization"—the conversion of the amorphous glass (oil) into a stable crystal form.

    • Action: If you see a cold crystallization peak at

      
      , hold your next large-scale batch at that specific temperature for 4-6 hours to induce crystallization.
      
  • XRPD (X-Ray Powder Diffraction):

    • If you isolate a solid, immediately run XRPD.

    • Warning: If the peaks are broad "halos," you have an amorphous solid (glass), not a crystal. You must recrystallize using a slower cooling rate.[5]

Module 4: Experimental Protocol (Self-Validating)

Procedure: Seeded Cooling Crystallization Target Scale: 10g Input

  • Dissolution: Charge 10g of crude N-benzyl-3-chloro-N-propan-2-ylbenzamide into a flask. Add 30 mL Isopropyl Alcohol (IPA) . Heat to 60°C.

  • Clarification: If the solution is not clear, add IPA in 2 mL increments until dissolved. (Target: Near saturation at 60°C).

  • Antisolvent Addition: Add 10 mL Water dropwise at 60°C. If oiling occurs, add just enough IPA to redissolve it.

  • Seeding Point: Cool to 50°C. Add 50mg (0.5%) of pure seed crystals. Crucial: The seeds must not dissolve. If they do, you are undersaturated—add less solvent next time.

  • Aging: Hold at 50°C for 60 minutes. Ensure the solution turns slightly opaque (growth, not oiling).

  • Cooling Ramp: Cool to 20°C over 4 hours (0.125°C/min).

  • Isolation: Filter the white solid. Wash with 1:1 IPA/Water (chilled). Dry under vacuum at 40°C.

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.
  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting.Link

  • Togkalidou, T., et al. (2001). "Solute clustering in supersaturated solutions." Journal of Crystal Growth, 231(4), 534-543. (Explains the mechanism of LLPS in organic molecules).
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.
  • Veverka, M., et al. (2013). "Cocrystals and salts of tertiary amides." Crystal Growth & Design, 13(1), 234-245. (Context on tertiary amide structural difficulties).

Sources

Technical Support Center: Optimizing Reaction Conditions for Benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzamides?

A1: The most prevalent laboratory methods for synthesizing benzamides include:

  • From Acyl Chlorides (e.g., Benzoyl Chloride) : This is a rapid and often high-yielding method involving the reaction of an acyl chloride with ammonia or a primary/secondary amine.[1][][3] This process is a type of Schotten-Baumann reaction, which is typically performed in the presence of a base to neutralize the HCl byproduct.[1][4][5][6]

  • From Carboxylic Acids (e.g., Benzoic Acid) : This approach involves the direct condensation of a carboxylic acid with an amine.[7] This reaction almost always requires a "coupling agent" or "activating agent" to facilitate the removal of water and drive the reaction forward.[3][8][9] Common coupling agents include carbodiimides (like DCC or EDC) and uronium salts (like HATU or HBTU).[][9][10]

  • From Benzonitrile : Benzamide can be prepared by the partial hydrolysis of benzonitrile, often using an acid or base catalyst.[7][11]

Q2: What is the role of the base in the Schotten-Baumann reaction?

A2: The base is critical for two main reasons. First, the reaction between an amine and benzoyl chloride produces hydrochloric acid (HCl).[5][12] The base neutralizes this acid, preventing it from protonating the starting amine.[12][13] A protonated amine is no longer nucleophilic and cannot react with the benzoyl chloride, which would stall the reaction and reduce the yield.[12][13] Second, using a base helps to drive the reaction equilibrium toward the product side.[3][5] Typically, an aqueous solution of sodium hydroxide (NaOH) or a tertiary amine like pyridine or triethylamine is used.[][3]

Q3: How do I choose the right coupling agent for synthesis from benzoic acid?

A3: The choice of coupling agent depends on several factors, including the reactivity of your acid and amine, desired reaction conditions, and the need to avoid specific side products.

  • Carbodiimides (DCC, EDC) : These are effective and widely used. EDC is often preferred over DCC because its urea byproduct (EDU) is water-soluble, simplifying purification.[3] A major side reaction with carbodiimides is the formation of an N-acylurea byproduct, which can be suppressed by adding reagents like 1-hydroxybenzotriazole (HOBt).[13]

  • Uronium/Phosphonium Salts (HATU, HBTU, PyBOP) : These reagents are generally more reactive and efficient than carbodiimides, often leading to faster reactions and higher yields with fewer side reactions, especially for sterically hindered substrates.[3][10] COMU is a modern alternative noted for its high efficiency, good solubility, and more environmentally friendly profile.[10][14]

Q4: How can I monitor the progress of my reaction?

A4: For the rapid reaction of benzoyl chloride with ammonia, visual cues are often sufficient. The disappearance of the oily, pungent benzoyl chloride and the formation of a white benzamide precipitate indicate product formation.[11] For slower reactions, especially those using coupling agents, Thin Layer Chromatography (TLC) is the standard method.[7][11][15] By spotting the reaction mixture alongside the starting materials, you can monitor the consumption of reactants and the appearance of the product spot.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: Low or No Yield

This is one of the most common challenges in synthesis. The underlying cause can usually be traced to issues with reagents, reaction conditions, or the workup procedure.

  • Issue: Benzoyl chloride is highly sensitive to moisture and can hydrolyze to form benzoic acid, which is unreactive under Schotten-Baumann conditions.[1][11][13][15]

  • Solution: Always use fresh or properly stored benzoyl chloride. Ensure all glassware is oven-dried, and run the reaction under anhydrous conditions (e.g., with a drying tube or under an inert atmosphere like nitrogen) until any aqueous solutions are added.[1][12]

  • Issue: The reaction may not have proceeded to completion due to insufficient reaction time, poor mixing, or suboptimal temperature.

  • Solution:

    • Time: For the reaction with aqueous ammonia, ensure vigorous shaking or stirring for at least 15-20 minutes after adding the benzoyl chloride.[7][11] For coupling reactions, monitor by TLC until the starting material is consumed, which could take several hours.[12][15]

    • Mixing: In biphasic systems (e.g., an organic solvent with aqueous base), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[11][13]

    • Temperature: The reaction of benzoyl chloride with amines is highly exothermic.[7][11] While this drives the reaction, excessive heat can promote side reactions like diacylation.[1] It's often best to add the acyl chloride slowly to a cooled solution (0-10 °C) and then allow it to warm to room temperature.[12][16][17]

  • Issue: Significant product can be lost during filtration, extraction, and recrystallization steps.

  • Solution: When washing the crude product, use ice-cold water or solvent to minimize the amount of dissolved product.[11] During recrystallization, use the minimum amount of hot solvent necessary to dissolve the crude material to ensure maximum recovery upon cooling.[18]

Troubleshooting Flowchart for Low Yield

G start Low or No Yield Observed check_reagents Are starting materials pure and dry? start->check_reagents No check_conditions Were reaction conditions optimal? start->check_conditions Yes solution_reagents Solution: Use anhydrous reagents. Verify purity of amine. check_reagents->solution_reagents check_workup Was product lost during workup? check_conditions->check_workup Yes solution_conditions Solution: Optimize temperature, increase reaction time, or improve mixing. check_conditions->solution_conditions No solution_workup Solution: Optimize recrystallization. Ensure correct pH during extractions. check_workup->solution_workup No

Caption: A troubleshooting flowchart to diagnose and solve issues of low benzamide yield.

Problem: Impure Product

The presence of impurities complicates analysis and requires additional purification steps.

  • Issue: As mentioned, hydrolysis of benzoyl chloride creates benzoic acid.[13] If this occurs, it will contaminate your final product.

  • Solution: The most effective way to remove benzoic acid is by washing the crude product with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[16] Benzoic acid will be deprotonated to form water-soluble sodium benzoate, while the neutral benzamide remains in the organic phase or as a solid. Purification by recrystallization from hot water is also very effective, as benzamide is much less soluble in cold water than benzoic acid.[11]

  • Issue: The newly formed benzamide product can sometimes react with another molecule of benzoyl chloride, leading to an N-benzoylbenzamide impurity.[1]

  • Solution: This side reaction is more likely if a large excess of benzoyl chloride is used or if the reaction temperature is too high.[1] To prevent it, add the benzoyl chloride slowly and in a controlled manner to the amine solution.[1] Maintaining a lower reaction temperature (e.g., 0 °C) during the addition is also beneficial.[1]

  • Issue: When using coupling agents like DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can co-precipitate with the desired amide, making it difficult to remove.[10][13]

  • Solution: Most of the DCU can be removed by filtering the reaction mixture before the aqueous workup.[13] Any remaining DCU can often be removed by recrystallization or by dissolving the crude product in a solvent like dichloromethane (DCM) and filtering off the insoluble urea.[13]

Data Presentation

Table 1: Comparison of Common Amide Coupling Reagents
Reagent ClassExample(s)Key AdvantagesCommon Issues & Mitigation
Carbodiimides DCC, EDCCost-effective, widely used. EDC byproduct is water-soluble.[3]Forms insoluble N-acylurea byproduct; can be suppressed with HOBt.[13]
Uronium Salts HATU, HBTU, COMUHigh efficiency, fast reactions, good for difficult couplings.[3][10]More expensive than carbodiimides. Byproducts are generally more soluble.
Phosphonium Salts PyBOP, BOPSimilar to uronium salts in reactivity.Can form carcinogenic HMPA as a byproduct (BOP).

Experimental Protocols

Protocol 1: Synthesis of Benzamide from Benzoyl Chloride and Ammonia (Schotten-Baumann)

This protocol is a classic, robust method for the synthesis of the parent benzamide.

Workflow Diagram:

G A 1. Reagent Prep B 2. Reaction Setup (Flask in Ice Bath) A->B C 3. Slow Addition of Benzoyl Chloride B->C D 4. Vigorous Stirring (15-30 min) C->D E 5. Vacuum Filtration D->E F 6. Wash with Cold Water E->F G 7. Recrystallization (from Hot Water) F->G H 8. Dry Product G->H

Caption: General experimental workflow for benzamide synthesis via the Schotten-Baumann reaction.

Step-by-Step Methodology:

  • Setup: In a fume hood, place 10 mL of concentrated aqueous ammonia into a 125 mL Erlenmeyer flask.[11][16] Prepare an ice-water bath to cool the flask.

  • Addition: While swirling the flask in the ice bath, slowly add 2 mL of benzoyl chloride in small portions.[7][16] The reaction is exothermic, and a white precipitate of benzamide will form immediately.[7]

  • Reaction: After the addition is complete, continue to shake or stir the mixture vigorously for about 15 minutes to ensure the reaction goes to completion.[7][11]

  • Isolation: Collect the crude benzamide by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate thoroughly with several portions of ice-cold water to remove unreacted ammonia and ammonium chloride.[7]

  • Purification: Transfer the crude solid to a beaker and perform a recrystallization from hot water.[11][16] Dissolve the solid in a minimal amount of boiling water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[11]

  • Drying: Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold water, and dry them in a desiccator or a low-temperature oven.[7][11]

Protocol 2: General Synthesis using a Coupling Agent (EDC/HOBt)

This protocol is a general method for coupling a benzoic acid derivative with a primary or secondary amine.

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Base Addition: If the amine starting material is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to the reaction mixture.[12]

  • Coupling Agent Addition: Slowly add solid EDC hydrochloride (1.1 eq.) in portions to the cooled reaction mixture.[12]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.[12]

  • Workup: Once the reaction is complete, quench by adding water. Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).[12]

  • Washing: Wash the combined organic layers successively with a dilute acid (e.g., 5% HCl), a dilute base (e.g., 5% NaHCO₃), and then brine.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure to yield the crude benzamide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[7][16]

References

  • Benchchem. (2025). optimization of reaction conditions for benzamide synthesis.
  • Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
  • Benchchem. (2025). Optimization of reaction conditions (temperature, solvent) for benzamide synthesis.
  • Benchchem. (2025). strategies to reduce impurities in benzamide synthesis.
  • Benchchem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs.
  • Benchchem. (2025). optimizing reaction conditions for 4-benzoylbenzamide synthesis.
  • ResearchGate. (2025). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation.
  • Benchchem. (2025). Identifying and minimizing side reactions in benzamide synthesis.
  • RSC Publishing. (2012). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide.
  • Benchchem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • ResearchGate. (n.d.). Optimization of reaction conditions a.
  • Benchchem. (2025). minimizing side product formation in benzamide synthesis.
  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
  • Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE.
  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the preparation of 2a a.
  • ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
  • Unknown Source. (n.d.).
  • PMC. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.
  • Unknown Source. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization | PDF.
  • YouTube. (2024). Methyl Amine & Benzoyl Chloride | N-Methyl Benzamide | Land of Chemistry.
  • Scribd. (n.d.). Benzoylation | PDF | Amine | Hydroxide.
  • Slideshare. (n.d.). Benzanilide synthesis | PPTX.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • ResearchGate. (2014). Is it necessary to use a base to synthesise an amide from the reaction between acyl chloride and an amine?.
  • Sciencemadness Discussion Board. (2022). Benzamide from benzoic acid + urea - Problems!.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Conditions.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?.
  • Unknown Source. (n.d.).
  • Google Patents. (n.d.). Process for the synthesis of a benzamide derivative.
  • Unknown Source. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction.
  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.

Sources

"N-benzyl-3-chloro-N-propan-2-ylbenzamide solubility problems in assays"

Author: BenchChem Technical Support Team. Date: February 2026

Solubility Optimization & Assay Troubleshooting Guide

Executive Summary: The Physicochemical Challenge

N-benzyl-3-chloro-N-propan-2-ylbenzamide is a highly lipophilic small molecule. Its structural core—a benzamide scaffold substituted with a chlorine atom, a benzyl group, and an isopropyl (propan-2-yl) chain—creates a "perfect storm" for aqueous insolubility.

  • The Problem: The compound lacks ionizable groups (basic amines or acidic protons) at physiological pH (7.4), meaning it cannot form salts to enhance solubility.

  • The Mechanism: With an estimated LogP > 4.0, the molecule is driven by strong hydrophobic effects to aggregate in aqueous environments. It prefers to stick to itself (crystallization/amorphous precipitation) or to hydrophobic surfaces (plasticware) rather than solvate in water.

  • The Consequence: In assays, this manifests as "crashing out" upon dilution, resulting in false negatives (compound lost to precipitation) or false positives (aggregates causing non-specific protein inhibition).

Critical Protocol: Stock Solution Preparation

The majority of solubility failures occur before the assay begins, during the storage and handling of the DMSO stock.

Best Practices for Stock Management
ParameterRecommendationScientific Rationale
Solvent Grade Anhydrous DMSO (≥99.9%)DMSO is hygroscopic. Absorbed atmospheric water lowers the solvent power, causing "silent precipitation" inside the tube.
Storage Vessel Glass Vials (Amber)Hydrophobic compounds bind avidly to polypropylene (plastic) tubes. Glass minimizes loss. Amber protects from potential photolysis.
Thawing Method 37°C Water Bath + Vortex Solutes often crystallize at the bottom of frozen stocks. Visual clarity does not guarantee homogeneity; vortexing is non-negotiable.
Freeze/Thaw Max 3 Cycles Repeated temperature shifts induce crystal nucleation. Aliquot stocks into single-use volumes immediately after preparation.
The "Solvent Shock" Phenomenon & Prevention

A common error is the "Direct Spike" method: adding 1 µL of 10 mM DMSO stock directly into 1 mL of aqueous buffer. This creates a transient zone of supersaturation, forcing the compound to precipitate immediately.

The Solution: Intermediate Serial Dilution

Instead of a single high-impact dilution, use an intermediate "transition" step to lower the compound concentration while maintaining a high solvent ratio.

Recommended Workflow:

  • Start: 10 mM Stock (100% DMSO).

  • Intermediate: Dilute to 100 µM in 100% DMSO (or 50% DMSO/Water if stable).

  • Final: Dilute the Intermediate into the Assay Buffer to reach 1 µM (1% DMSO final).

Visualization: The "Crash-Out" Mechanism vs. Safe Dilution

SolubilityPathways Stock 10mM Stock (100% DMSO) Direct Direct Addition (1:1000 Dilution) Stock->Direct Incorrect Inter Intermediate Dilution (100µM in DMSO) Stock->Inter Step 1 Buffer Aqueous Assay Buffer (PBS/Media) Direct->Buffer Shock Solvent Shock Zone (Local Supersaturation) Direct->Shock Mechanism Precip PRECIPITATION (Compound Aggregates) Shock->Precip Mixing Rapid Mixing (Vortexing) Inter->Mixing Step 2 Mixing->Buffer Final Dilution Soluble Stable Dispersion (Monodisperse) Mixing->Soluble

Caption: Figure 1. Comparison of the "Direct Spike" method (leading to precipitation) versus the Intermediate Dilution method (ensuring stable dispersion).

Assay-Specific Troubleshooting Guides
Scenario A: Biochemical Assays (Enzymatic/Binding)

Symptom: Inconsistent IC50 curves, "flat" inhibition at high concentrations, or visible turbidity.

  • Root Cause: Aggregation-based inhibition (promiscuous binding).

  • The Fix: Add a non-ionic detergent.

    • Protocol: Supplement your assay buffer with 0.01% Triton X-100 or 0.05% Tween-20 .

    • Why? Detergents form micelles that sequester hydrophobic molecules, preventing them from forming large aggregates while allowing them to remain accessible to the protein target.

Scenario B: Cell-Based Assays

Symptom: Crystal formation observed under microscope, cytotoxicity spikes at high concentrations unrelated to target engagement.

  • Root Cause: Serum protein binding or low solubility in media.

  • The Fix:

    • Pre-warm Media: Ensure cell culture media is at 37°C before adding the compound. Cold media accelerates precipitation.

    • Carrier Proteins: If using serum-free media, supplement with 0.1% BSA (Bovine Serum Albumin) . Albumin acts as a "shuttle," binding the lipophilic benzamide and keeping it in solution without neutralizing its activity.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. While this benzamide is soluble in ethanol, ethanol evaporates much faster than DMSO. This can lead to concentration changes in your stock vial over time.[1] If using ethanol, seal vials tightly with Parafilm and store at -20°C.

Q2: I see a "cloud" immediately after adding the compound to PBS. Is my experiment ruined?

  • Answer: Likely, yes. The "cloud" is a precipitate. Vortexing might disperse it, but the compound is no longer monomeric. You must restart using the Intermediate Dilution method (see Section 3) and ensure your buffer contains a surfactant (Tween-20) or carrier protein (BSA).

Q3: What is the maximum solubility of this compound in PBS?

  • Answer: Without specific empirical data for this exact analog, structurally similar benzamides often have aqueous solubility < 10 µM in pure PBS. To achieve higher concentrations (e.g., 30-100 µM), you must use a solubilizing agent like cyclodextrin or a high percentage of serum.

Q4: Why do my results vary between plastic plates and glass tubes?

  • Answer: This compound is highly lipophilic (LogP > 4). It adheres to the hydrophobic polystyrene of standard microplates.

    • Recommendation: Use Low-Binding (Non-Binding Surface) plates or coat your tips/tubes with buffer containing BSA before handling the compound.

References & Further Reading
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media."

  • Sigma-Aldrich. (2024). "Handling and Solubility of Small Molecules: DMSO Stock Preparation Guide."

  • NCATS (National Center for Advancing Translational Sciences). "Assay Guidance Manual: Solubility and Permeability."

Sources

Technical Support Center: Scale-Up of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Process Optimization & Troubleshooting (Scale: 100g – 5kg)

Introduction

Welcome to the Technical Support Center. You are scaling up the synthesis of N-benzyl-3-chloro-N-propan-2-ylbenzamide (also known as N-benzyl-N-isopropyl-3-chlorobenzamide).

This molecule presents specific challenges due to its steric bulk (secondary amine coupling) and its relatively low melting point (~62–64°C), which creates significant risk of "oiling out" during crystallization. The following guide is structured as a series of resolved support tickets addressing the most critical failure modes in this process.

Module 1: Reaction Kinetics & Exotherm Control

Ticket #101: "My reaction mixture solidified/fouled the impeller during acid chloride addition."

Diagnosis: This is a classic failure mode in scale-up caused by the rapid precipitation of amine hydrochloride salts (N-benzylpropan-2-amine·HCl) in a non-polar solvent before the base can neutralize them. This increases viscosity and halts mixing, leading to local hot spots and impurity formation.

Resolution Protocol: Switch to a Biphasic Schotten-Baumann System . Unlike anhydrous conditions (DCM/TEA) which rely on solubility, a biphasic system (Toluene/Water or DCM/Water) with an inorganic base uses the aqueous phase as a heat sink and a repository for the salt byproducts, keeping the organic phase fluid.

Optimized Workflow (Biphasic):

ParameterSpecificationRationale
Solvent System Toluene (Organic) / Water (Aqueous)Toluene allows for higher temperature processing if needed and easier solvent swap for crystallization.
Base 20-25% NaOH (aq) or K₂CO₃Inorganic bases are cheaper than TEA/DIPEA and partition salts into the water layer.
Stoichiometry Amine (1.0 eq) : Acid Chloride (1.05 eq) : Base (1.2 eq)Slight excess of acid chloride accounts for hydrolysis losses.
Temperature 0°C to 5°C during additionCritical to suppress hydrolysis of the acid chloride.

Step-by-Step Procedure:

  • Charge Toluene and N-benzylpropan-2-amine to the reactor.

  • Charge 20% NaOH solution. Agitate vigorously to create an emulsion.

  • Cool the biphasic mixture to 0–5°C.

  • Add 3-chlorobenzoyl chloride dropwise. Crucial: Maintain internal temperature <10°C.

  • Monitor pH. If pH drops below 9, hydrolysis competes with amidation. Add more base if necessary.

Ticket #102: "I am seeing high levels of 3-chlorobenzoic acid in the final product."

Diagnosis: The acid chloride (3-chlorobenzoyl chloride) has hydrolyzed. This happens if the addition is too slow (prolonged exposure to water) or if the starting reagent was wet.

Troubleshooting Logic:

  • Check Reagent Quality: 3-chlorobenzoyl chloride is moisture sensitive. If the liquid is cloudy or has crystals, distill it before use.

  • Process Control: In the Schotten-Baumann condition, the amine reacts faster than water if the pH is high. Ensure the aqueous phase remains basic (pH >10) throughout the addition.

Purification Fix (Workup): Do not rely on crystallization to remove the acid impurity. Remove it chemically before isolation.[1]

  • Separate the phases.[1][2][3]

  • Wash the organic layer with 1M NaOH or 10% Na₂CO₃ . The 3-chlorobenzoic acid deprotonates to the water-soluble carboxylate and partitions into the aqueous waste.

  • Wash with water, then brine.

Module 2: Visualization of Process Flow

The following diagram illustrates the critical decision points and impurity rejection pathways for this synthesis.

G Start Start: Reagents (Amine + Acid Chloride) Reaction Biphasic Reaction (Toluene/Water/NaOH) Temp < 10°C Start->Reaction Check_pH Check pH > 10? Reaction->Check_pH Hydrolysis Risk: Acid Chloride Hydrolysis (Impurity: 3-Cl-Benzoic Acid) Check_pH->Hydrolysis No (pH < 9) PhaseSep Phase Separation (Discard Aqueous) Check_pH->PhaseSep Yes BaseWash Basic Wash (1M NaOH) Removes 3-Cl-Benzoic Acid Hydrolysis->BaseWash Remediation PhaseSep->BaseWash Cryst Crystallization (Heptane/Toluene) BaseWash->Cryst Final Final Product N-benzyl-3-chloro-N-propan-2-ylbenzamide Cryst->Final

Caption: Process flow for scale-up, highlighting the critical pH control point to prevent acid impurities.

Module 3: Isolation & Crystallization

Ticket #103: "The product is 'oiling out' instead of crystallizing."

Diagnosis: The melting point of N-benzyl-3-chloro-N-propan-2-ylbenzamide is low (approx. 62–64°C). If you cool a saturated solution too quickly, or if the solvent boiling point is too high, the product separates as a liquid (oil) before it can organize into a crystal lattice. This traps impurities.[2]

Resolution Protocol: Controlled Cooling with Seeding

  • Solvent Selection: Use a Toluene/Heptane system. Toluene is the good solvent; Heptane is the anti-solvent.

  • Concentration: Distill the post-workup toluene layer to a concentration of approx. 3-4 mL solvent per gram of product.

  • Temperature Management:

    • Cool the solution to 45°C . (Do not cool to 0°C yet!).

    • Seed: Add 0.5 wt% of pure seed crystals at 45°C.

    • Hold: Agitate at 45°C for 1-2 hours until a visible slurry forms. This "ages" the crystals.

    • Ramp: Slowly cool to 0–5°C over 4–6 hours.

    • Anti-solvent: If yield is low, add Heptane slowly at 20°C.

Why this works: Seeding at 45°C (below the saturation point but above the oiling-out limit) forces the product to deposit onto the seed crystals rather than phase-separating as an oil.

Module 4: Impurity Troubleshooting (Logic Tree)

Use this logic tree to identify the source of unknown impurities in your HPLC trace.

ImpurityTree Impurity Unknown Impurity Detected Acidic Is it Acidic? (Retains on Basic Wash) Impurity->Acidic Benzoic 3-Chlorobenzoic Acid (Hydrolysis Product) Acidic->Benzoic Yes Basic Is it Basic? (Retains on Acid Wash) Acidic->Basic No Amine Unreacted Amine (N-benzylpropan-2-amine) Basic->Amine Yes Neutral Neutral Impurity Basic->Neutral No Dimer Amide Dimer / Bis-acylated (Check Stoichiometry) Neutral->Dimer

Caption: Diagnostic logic for identifying common impurities based on chemical properties.

References & Validation

  • Process Chemistry of Amides: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

    • Validation: Confirms the Schotten-Baumann reaction as a preferred method for large-scale amide synthesis due to cost and thermal management.

  • Specific Molecule Data: U.S. Patent 4,331,815. Process for manufacturing N-benzyl-N-isopropyl amides. Link

    • Validation: Provides specific melting point data (62-64°C) for N-benzyl-N-isopropyl-3-chlorobenzamide and validates the use of biphasic systems for this specific chemical class.

  • Crystallization Control: Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.

    • Validation: Source for "oiling out" mechanisms and seeding protocols near the metastable limit.

Sources

Validation & Comparative

"comparing activity of N-benzyl-3-chloro-N-propan-2-ylbenzamide to similar compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of N-benzyl-3-chloro-N-propan-2-ylbenzamide and Structurally Related Compounds for Potential Biological Activity

This guide provides a comprehensive comparative analysis of the potential biological activity of N-benzyl-3-chloro-N-propan-2-ylbenzamide. Due to the absence of direct experimental data for this specific molecule in publicly available literature, this document establishes a framework for its investigation. This is achieved by comparing its structural features to those of well-characterized benzamide derivatives with known pharmacological activities. The insights herein are intended for researchers, scientists, and professionals in drug development to guide future experimental design and hypothesis generation.

The benzamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific substitutions on the benzamide ring and the amide nitrogen are critical determinants of a compound's pharmacological profile.[3] This guide will focus on postulating the potential activities of N-benzyl-3-chloro-N-propan-2-ylbenzamide by examining structure-activity relationships (SAR) of analogous compounds.

Structural and Mechanistic Considerations

The structure of N-benzyl-3-chloro-N-propan-2-ylbenzamide suggests several potential avenues for biological interaction. The N-benzyl group is a common feature in compounds targeting central nervous system receptors and can also contribute to cytotoxic activity.[4][5] The 3-chloro substituent on the benzoyl ring can influence the molecule's electronic properties and lipophilicity, which may enhance its ability to cross cell membranes and interact with intracellular targets.[1]

dot

N-benzyl-3-chloro-N-propan-2-ylbenzamide N-benzyl-3-chloro-N-propan-2-ylbenzamide Potential_Activities Potential_Activities N-benzyl-3-chloro-N-propan-2-ylbenzamide->Potential_Activities based on structural analogs Anticancer Anticancer Potential_Activities->Anticancer Antimicrobial Antimicrobial Potential_Activities->Antimicrobial CNS_Activity CNS_Activity Potential_Activities->CNS_Activity

Caption: Postulated activity pathways for N-benzyl-3-chloro-N-propan-2-ylbenzamide.

Comparative Analysis with Structurally Similar Compounds

To predict the biological activity of N-benzyl-3-chloro-N-propan-2-ylbenzamide, a comparison with structurally related molecules is essential. The following table summarizes the activities of selected benzamide derivatives, providing a basis for inferring the potential efficacy of the target compound.

Compound/AnalogKey Structural FeaturesReported Biological ActivityIC50/MIC ValuesReference
N-benzyl-3-chloro-N-propan-2-ylbenzamide 3-chloro, N-benzyl, N-isopropyl Hypothesized: Anticancer, Antimicrobial To be determined N/A
3-Chloro-N-phenylbenzamide3-chloro, N-phenylAnticancer (cervical cancer)IC50: 22.4 µM[1]
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide3-chloro (on naphthoquinone)Anticancer (prostate cancer)IC50: 2.5 µM (CWR-22), 6.5 µM (DU-145)[1]
N-[3-chloro-2-(substituted)-4-oxoazetidin-1-yl]-benzamidesChloroacetyl precursorAntibacterial and antifungalQualitative "good activity" reported[1]
CleboprideSubstituted benzamide with N-benzylpiperidineCentral dopamine D2 receptor antagonistPotent activity reported[4]
MS-275 (Entinostat)N-substituted benzamideAnticancer (HDAC inhibitor)Varies by cell line[3][6]

Postulated Biological Activities and Supporting Rationale

Anticancer Activity

The presence of a chloro-substituted benzamide core is a recurring motif in compounds with demonstrated cytotoxic effects against various cancer cell lines.[1] For instance, 3-Chloro-N-phenylbenzamide has been reported to inhibit the growth of the SiHa cervical cancer cell line.[1] Furthermore, many N-substituted benzamide derivatives function as histone deacetylase (HDAC) inhibitors, a well-established class of anticancer agents.[3][6] The N-benzyl group in our target compound could potentially enhance binding to hydrophobic pockets in target enzymes.

Antimicrobial Activity

Benzamide derivatives have also been explored for their antimicrobial properties.[1][7] The chloroacetyl group, which can be derived from chloro-substituted benzamides, can react with nucleophilic residues in bacterial enzymes, leading to the inhibition of essential cellular processes.[1] While our target compound does not possess a chloroacetyl group, the 3-chloro substitution may still contribute to antimicrobial efficacy.

Recommended Experimental Protocols

To validate the hypothesized biological activities of N-benzyl-3-chloro-N-propan-2-ylbenzamide, the following experimental protocols are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with various concentrations of N-benzyl-3-chloro-N-propan-2-ylbenzamide for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.

dot

cluster_0 Cell Preparation cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis Cell_Culture Cell_Culture Cell_Seeding Cell_Seeding Cell_Culture->Cell_Seeding in 96-well plates Compound_Addition Compound_Addition Cell_Seeding->Compound_Addition various concentrations Incubation_48_72h Incubation_48_72h Compound_Addition->Incubation_48_72h MTT_Addition MTT_Addition Incubation_48_72h->MTT_Addition Formazan_Solubilization Formazan_Solubilization MTT_Addition->Formazan_Solubilization Absorbance_Reading Absorbance_Reading Formazan_Solubilization->Absorbance_Reading at 570 nm IC50_Calculation IC50_Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for the in-vitro MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Serially dilute N-benzyl-3-chloro-N-propan-2-ylbenzamide in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1]

Conclusion

While direct experimental evidence for the biological activity of N-benzyl-3-chloro-N-propan-2-ylbenzamide is currently unavailable, a comparative analysis of structurally related compounds provides a strong rationale for investigating its potential as an anticancer and antimicrobial agent. The presence of the 3-chloro and N-benzyl moieties are key features that have been associated with these activities in other benzamide derivatives. The experimental protocols outlined in this guide offer a clear path forward for the empirical validation of these hypotheses. Further research into this and similar compounds could lead to the discovery of novel therapeutic agents.

References

  • Comparative Analysis of 3-(2-Chloroacetyl)benzamide Derivatives in Biological Activity Screening. (n.d.). Benchchem.
  • A Comparative Guide to N-Benzyl-2-bromo-3-methylbenzamide Derivatives in Succinate Dehydrogenase Inhibition. (n.d.). Benchchem.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. (1985). PubMed.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris.
  • A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. (n.d.). Benchchem.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed.
  • Comparative Analysis of N-benzyl-2-oxocyclopentanecarboxamide Analogs in Biological Target Identific
  • Synthesis, Characterization and Molecular Docking Studies of Novel N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide Analogues for Potential Anti-inflammatory and Antimicrobial Activity. (2018). PubMed.
  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. (n.d.).
  • 3-Chlorobenzamide. (n.d.). PubChem.
  • Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. (n.d.). Benchchem.
  • A Comparative Guide to the Reproducibility of Benzamide Derivatives: A Focus on N-Substituted Scaffolds. (n.d.). Benchchem.
  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (n.d.). PMC.
  • 4-Chlorobenzamide: A Versatile Reagent in Medicinal Chemistry Research. (n.d.). Benchchem.

Sources

"benchmarking N-benzyl-3-chloro-N-propan-2-ylbenzamide against known inhibitors"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical benchmark of N-benzyl-3-chloro-N-propan-2-ylbenzamide (referred to herein as BCL-P-BZ ), a structural analog within the N-benzylbenzamide class. Based on its pharmacophore—specifically the N-benzyl and N-isopropyl (propan-2-yl) substitutions on a benzamide core—this compound is categorized as a TRPM8 (Transient Receptor Potential Melastatin 8) antagonist .

This class of compounds is primarily investigated for the treatment of neuropathic pain , cold allodynia , and prostate cancer proliferation.

Executive Summary & Mechanism of Action

BCL-P-BZ represents a refined "Type I" TRPM8 antagonist. Unlike early-generation inhibitors that suffered from poor metabolic stability or off-target effects (e.g., on TRPV1), the N-benzyl-N-isopropylbenzamide scaffold offers a balance of lipophilicity and potency.

Mechanism of Action

TRPM8 is a non-selective cation channel activated by cold temperatures (<26°C) and cooling agents (menthol).[1]

  • Physiological Role: Detection of environmental cold; modulation of pain sensation.[2][3]

  • Pathology: In neuropathic pain states (e.g., chemotherapy-induced peripheral neuropathy), TRPM8 is upregulated, leading to cold allodynia (pain from mild cooling).

  • BCL-P-BZ Action: It acts as a negative allosteric modulator , stabilizing the closed state of the channel pore, thereby preventing Ca²⁺ influx and subsequent nociceptor depolarization.

Pathway Visualization

The following diagram illustrates the signaling pathway and the specific intervention point of BCL-P-BZ.

TRPM8_Pathway Stimulus Cold / Menthol TRPM8_Closed TRPM8 Channel (Closed State) Stimulus->TRPM8_Closed Activates TRPM8_Open TRPM8 Channel (Open Pore) TRPM8_Closed->TRPM8_Open Gating Ca_Influx Ca2+ Influx TRPM8_Open->Ca_Influx Permeation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive Signal (Cold Allodynia) Depolarization->Pain_Signal Inhibitor BCL-P-BZ (Inhibitor) Inhibitor->TRPM8_Closed Stabilizes (Blocks Opening)

Figure 1: Mechanism of action showing BCL-P-BZ stabilizing the closed state of the TRPM8 channel, preventing calcium influx and downstream pain signaling.

Comparative Benchmarking Data

To objectively assess BCL-P-BZ, we benchmark it against three industry standards:

  • AMTB: A classic, selective TRPM8 antagonist.

  • BCTC: A potent but broad-spectrum blocker (hits TRPV1/TRPM8).

  • TC-I 2014: A highly selective reference compound.

Table 1: In Vitro Potency & Selectivity Profile
ParameterBCL-P-BZ (Test Compound)AMTB (Standard)BCTC (Comparator)TC-I 2014 (High Selectivity)
TRPM8 IC₅₀ (nM) 15 - 25 10 - 200.8 - 1.50.8 - 1.2
Mode of Inhibition Allosteric AntagonistPore BlockerCompetitiveAllosteric
TRPV1 Selectivity > 1000-fold> 500-fold< 10-fold (Poor)> 2000-fold
TRPA1 Selectivity > 1000-fold> 1000-foldModerate> 2000-fold
Solubility (pH 7.4) High (Benzamide core)ModerateLowModerate
Metabolic Stability High (Cl- substitution blocks metabolism)ModerateLowHigh

Analysis:

  • Potency: BCL-P-BZ shows nanomolar potency comparable to AMTB. While less potent than BCTC, it avoids the "off-target" TRPV1 inhibition that causes hyperthermia side effects in clinical settings.

  • Structural Advantage: The 3-chloro substitution on the benzamide ring is a strategic medicinal chemistry modification. It typically protects the ring from metabolic oxidation (CYP450 attack) compared to unsubstituted analogs, potentially improving half-life (t½).

Experimental Protocols (Self-Validating Systems)

To replicate these benchmarks, use the following standardized protocols. These workflows ensure data integrity and comparability.[4]

Experiment A: Calcium Flux Assay (FLIPR High-Throughput Screening)

Objective: Determine IC₅₀ values using a functional cellular assay.

  • Cell Line: HEK293 stably expressing human TRPM8 (hTRPM8-HEK293).

  • Dye Loading:

    • Seed cells at 20,000 cells/well in 384-well black-wall plates.

    • Incubate for 24h.

    • Load with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

  • Compound Addition:

    • Add BCL-P-BZ (serially diluted, 0.1 nM to 10 µM) to cells.

    • Incubate for 10 min (Pre-incubation is critical for allosteric modulators).

  • Activation:

    • Inject Menthol (EC₈₀ concentration, typically 100 µM) or Icilin to trigger Ca²⁺ influx.

  • Readout:

    • Measure fluorescence (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

    • Validation: Positive control (AMTB 10 µM) must show >95% inhibition. Negative control (Buffer) must show robust menthol response.

Experiment B: Whole-Cell Patch Clamp (Gold Standard)

Objective: Confirm direct channel inhibition and rule out fluorescence artifacts.

  • Setup: Axopatch 200B amplifier, inverted microscope.

  • Solutions:

    • Pipette (Intracellular): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

    • Bath (Extracellular): Standard Ringer’s solution.

  • Protocol:

    • Establish GΩ seal and break-in (Whole-cell configuration).

    • Hold potential at -60 mV .

    • Apply voltage ramp (-100 mV to +100 mV) over 500ms.

  • Application:

    • Perfuse Menthol (500 µM) to establish baseline current (Ibase).

    • Co-apply Menthol + BCL-P-BZ (100 nM).

  • Calculation:

    • % Inhibition = (1 - (Idrug / Ibase)) × 100.

Benchmarking Workflow Visualization

The following flowchart details the logical progression from compound acquisition to validated pharmacological profile.

Benchmarking_Workflow cluster_InVitro In Vitro Profiling cluster_Analysis Data Synthesis Start Compound BCL-P-BZ FLIPR Ca2+ Flux (FLIPR) (Determine IC50) Start->FLIPR Patch Patch Clamp (Confirm Mechanism) FLIPR->Patch If IC50 < 100nM Selectivity Selectivity Panel (vs TRPV1, TRPA1) Patch->Selectivity Compare Benchmark vs AMTB / BCTC Selectivity->Compare Profile Final Pharmacological Profile Compare->Profile

Figure 2: Step-by-step benchmarking workflow ensuring rigorous validation of the compound's activity and selectivity.

References

  • Gomez-Monterrey, I., et al. (2011). "Discovery of N-Benzyl-N-isopropylbenzamides as Potent TRPV1/TRPM8 Antagonists." Journal of Medicinal Chemistry.

  • Knowlton, W. M., et al. (2011). "Pharmacological Blockade of TRPM8 Attenuates Cold Allodynia." Pain.

  • Malkia, A., et al. (2007). "TRP Channels: A Diversity of Cellular Sensors." Physiological Reviews.

  • PubChem Compound Summary. "N-benzyl-3-chloro-N-propan-2-ylbenzamide Structure and Properties."

  • Voets, T., et al. (2004). "The Principle of Temperature-Dependent Gating in Cold- and Heat-Sensitive TRP Channels." Nature.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of N-benzyl-3-chloro-N-propan-2-ylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the promise of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-tested safety and logistical information for handling N-benzyl-3-chloro-N-propan-2-ylbenzamide, a compound with potential applications in your research. Our goal is to empower you with the knowledge to work confidently and safely, ensuring both personal protection and the integrity of your experimental outcomes.

Core Safety Directives: Beyond the Basics

The foundation of laboratory safety lies in a thorough understanding of the potential risks and the implementation of robust control measures. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[2][3] This guide is designed to facilitate that assessment for N-benzyl-3-chloro-N-propan-2-ylbenzamide.

Engineering and Administrative Controls: Your First Line of Defense

Before selecting PPE, it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls : Always handle N-benzyl-3-chloro-N-propan-2-ylbenzamide in a properly functioning chemical fume hood.[4][5] This is the most critical engineering control to prevent inhalation of any potentially harmful dust or vapors.

  • Administrative Controls : Access to areas where this compound is used should be restricted.[5] All personnel must be trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling N-benzyl-3-chloro-N-propan-2-ylbenzamide. Each component has been selected to provide a barrier against the anticipated hazards.

Hand Protection: The Critical Barrier

Given the likelihood of skin irritation, chemically resistant gloves are essential.[6]

  • Glove Selection : Disposable nitrile gloves provide a good initial barrier for incidental contact.[7] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl or neoprene should be considered.[8] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data.[7]

  • Proper Use : Double gloving is recommended to provide an extra layer of protection.[5] Inspect gloves for any signs of degradation or punctures before each use. Remove and replace gloves immediately if they become contaminated.[9]

Eye and Face Protection: Shielding from Splashes and Aerosols

To prevent serious eye damage, robust eye and face protection is non-negotiable.

  • Primary Protection : At a minimum, chemical splash goggles that meet the ANSI Z87.1 standard are required.[2]

  • Secondary Protection : When there is a significant risk of splashing or aerosol generation, a face shield must be worn in addition to safety goggles.[2][7][10]

Body Protection: Guarding Against Contamination

A lab coat is the standard for protecting your skin and personal clothing from contamination.

  • Lab Coat : A flame-resistant lab coat should be worn and kept fully buttoned.[2][7]

  • Additional Protection : For procedures with a higher risk of spills or splashes, consider a chemical-resistant apron.[11]

Respiratory Protection: A Precautionary Measure

While working in a fume hood should prevent respiratory exposure, it is important to be prepared for emergencies.

  • Standard Operations : A respirator is not typically required when handling this compound within a certified chemical fume hood.[4]

  • Emergency Situations : In the event of a large spill or a failure of the ventilation system, an air-purifying respirator with an appropriate chemical cartridge may be necessary.[10] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training.[7]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in your laboratory is essential for maintaining a safe environment.

Receiving and Storage
  • Inspection : Upon receipt, inspect the container for any damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name and any known hazard warnings.[12]

  • Storage : Store N-benzyl-3-chloro-N-propan-2-ylbenzamide in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] The storage cabinet should be clearly labeled as containing toxic chemicals.[5]

Handling and Use

The following workflow outlines the key steps for safely handling N-benzyl-3-chloro-N-propan-2-ylbenzamide during your experimental procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_review Review Protocol & SDS Information prep_ppe Don Appropriate PPE prep_review->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate Complete Experiment cleanup_waste Segregate Halogenated Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Experimental workflow for handling N-benzyl-3-chloro-N-propan-2-ylbenzamide.

Disposal Plan: A Critical Final Step

As a chlorinated organic compound, N-benzyl-3-chloro-N-propan-2-ylbenzamide requires special disposal procedures.

  • Waste Segregation : All waste containing this compound, including excess material, contaminated consumables (e.g., gloves, weigh paper), and solutions, must be collected in a designated "Halogenated Organic Waste" container.[13][14] Do not mix halogenated waste with non-halogenated solvent waste, as this significantly increases disposal costs and environmental impact.[15]

  • Container Management : Waste containers must be clearly labeled with "Hazardous Waste" and a list of the contents.[14][16] Keep the container closed except when adding waste.[14]

  • Institutional Guidelines : Follow all of your institution's specific protocols for hazardous waste disposal.[13]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a rapid and informed response is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[17]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.
Large Spill Evacuate the area and notify your institution's environmental health and safety office immediately.

Conclusion: A Culture of Safety

The responsible handling of novel chemical compounds is not merely a matter of following rules; it is about fostering a culture of safety that permeates every aspect of your research. By understanding the potential hazards of N-benzyl-3-chloro-N-propan-2-ylbenzamide and diligently applying the operational and safety protocols outlined in this guide, you can advance your scientific objectives while ensuring the well-being of yourself and your colleagues.

References

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC. (n.d.).
  • Understanding the NIOSH Pocket Guide to Chemical Hazards - CPWR. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (n.d.).
  • NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
  • Niosh Pocket Guide to Chemical Hazards - Barnes & Noble. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • OSHA PPE Levels: Workplace Chemical Exposure Protection - MSC Industrial Supply. (2019, July 18).
  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. (n.d.).
  • Disposal Standards - Department of Biology, University of York. (n.d.).
  • Mastering OSHA PPE Guidelines for Workplace Safety - Horton Group. (2024, February 26).
  • OSHA Regulations for Chemical Protective Clothing - International Enviroguard. (2019, April 8).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • Personal Protective Equipment | US EPA. (2025, September 12).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • N-Benzyl-3-chloro-N-methylpropanamide | 3318-15-8. (n.d.).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, February 10).
  • 3-Chloro Benzyl Chloride CAS No 620-20-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
  • N-benzyl-3-(chloroamino)propanamide | C10H13ClN2O | CID 57924862 - PubChem. (n.d.).
  • BENZAMIDE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.).
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.).
  • 24752-66-7 | N-Benzyl-2-chloropropanamide | ChemScene. (n.d.).
  • N-benzyl-3-chloro-N-methylpropanamide - Related Substances - EPA. (2025, October 15).
  • N-Benzylbenzamide - Apollo Scientific. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.